molecular formula C31H62N2O4 B12692458 Einecs 299-392-6 CAS No. 93859-53-1

Einecs 299-392-6

Cat. No.: B12692458
CAS No.: 93859-53-1
M. Wt: 526.8 g/mol
InChI Key: AJAPYDFHTVETFI-KVVVOXFISA-N
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Description

Significance of Investigating EINECS 299-392-6 in Chemical Sciences

The investigation of this compound holds considerable significance due to its potential applications as a high-performance additive in several key areas of chemical science. Its molecular structure, combining a dicarboxylic acid with a long-chain diamine, makes it a candidate for a multifunctional corrosion inhibitor and a polymer additive.

As a corrosion inhibitor , the amphiphilic nature of this compound allows it to adsorb onto metal surfaces, forming a protective film that can prevent rust in acidic environments. vulcanchem.com The presence of two amine groups in the N-(Z)-octadec-9-enylpropane-1,3-diamine component is expected to enhance its adsorption on metal surfaces compared to monoamines. nii.ac.jp Research on similar film-forming amines has demonstrated their effectiveness in protecting industrial water and steam circuits.

In the realm of polymer science , sebacic acid and its derivatives are recognized for their use in creating bio-based and biodegradable polymers. persistencemarketresearch.com The incorporation of this compound into polymer matrices could potentially enhance flexibility and UV resistance. vulcanchem.com Long-chain dicarboxylic acids are known to be essential building blocks for high-performance polymers like nylons and polyesters. imarcgroup.com

Furthermore, the unique combination of hydrophobic and hydrophilic moieties within the same molecule suggests potential in developing novel drug delivery systems and as a component in personal care products . ontosight.ai The biocompatibility and biodegradability of its precursors make it an attractive subject for research into sustainable chemical technologies. ontosight.ai

Overview of Existing Methodological Approaches in Chemical Compound Research

The study of chemical compounds like this compound employs a range of established analytical and characterization techniques. The choice of methodology is typically guided by the research question, whether it pertains to structural elucidation, performance evaluation as an additive, or understanding its interaction with other materials.

Structural and Chemical Characterization: The fundamental identification and structural confirmation of this compound and similar compounds are typically achieved through a combination of spectroscopic and chromatographic methods.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is employed to determine the molecular weight and fragmentation patterns, confirming the compound's identity.

Performance Evaluation as a Corrosion Inhibitor: To assess the efficacy of this compound as a corrosion inhibitor, researchers utilize electrochemical and surface analysis techniques.

Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) are electrochemical methods that provide insights into the corrosion rate and the mechanism of inhibition at the metal-solution interface.

Weight Loss Method is a straightforward technique to determine the corrosion inhibition efficiency by measuring the mass loss of a metal sample in a corrosive environment with and without the inhibitor.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface morphology of the metal, providing evidence of the formation of a protective film.

Analysis as a Polymer Additive: When investigating the role of this compound as a polymer additive, a different set of analytical tools is employed to understand its distribution within the polymer matrix and its effect on the material's properties.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to determine the effect of the additive on the polymer's melting point, glass transition temperature, and thermal stability.

Mechanical Testing , such as tensile and impact tests, is conducted to evaluate how the additive influences the mechanical properties of the polymer, such as its strength, flexibility, and toughness.

Extraction studies followed by chromatography (GC-MS, HPLC) can be used to quantify the amount of the additive present in the polymer.

Table 2: Common Methodological Approaches in Chemical Compound Research

Research AreaTechniqueInformation Gained
Structural Elucidation FTIR, NMR, Mass SpectrometryMolecular structure, functional groups, molecular weight
Corrosion Inhibition Potentiodynamic Polarization, EIS, Weight Loss, SEM, AFMInhibition efficiency, mechanism of action, surface film formation
Polymer Additive Analysis DSC, TGA, Mechanical Testing, ChromatographyThermal properties, mechanical properties, additive concentration

Identification of Knowledge Gaps and Research Imperatives Pertaining to this compound

Despite the promising potential of this compound, a review of the existing literature on analogous compounds reveals several knowledge gaps that present clear imperatives for future research. These gaps primarily relate to a lack of detailed, compound-specific data and a need for studies that evaluate its performance under more complex and industrially relevant conditions.

A significant research imperative is the need for comprehensive studies on the thermal stability of this compound. For its application as a polymer additive, understanding its degradation profile at elevated processing temperatures is crucial. Similarly, its stability under the high-temperature and high-pressure conditions found in some industrial water systems is a critical area for investigation.

Another major knowledge gap is the lack of data on the biodegradability and environmental fate of this compound. While its precursors are derived from natural sources, the biodegradability of the final salt form needs to be systematically evaluated to fully assess its environmental footprint and support its classification as a "green" chemical.

Furthermore, much of the current understanding of its performance as a corrosion inhibitor is based on studies of similar compounds in simplified, single-metal systems. There is a need for research that investigates its effectiveness in more complex, multi-alloy systems and under varying hydrodynamic conditions, which would be more representative of real-world industrial applications. The development of multifunctional inhibitors that offer additional properties, such as antimicrobial activity, is also an emerging area of interest. aspur.rs

Finally, while its potential in biomedical and personal care applications has been suggested, dedicated research to explore these avenues is currently lacking. ontosight.ai Future studies could focus on its biocompatibility, cytotoxicity, and specific functional benefits in these areas.

Table 3: Research Imperatives for this compound

Research AreaKnowledge GapResearch Imperative
Material Properties Lack of detailed data on thermal degradation.Conduct comprehensive thermal stability studies (TGA, DSC) under various atmospheric conditions.
Environmental Impact Insufficient information on biodegradability.Perform standardized biodegradability tests and environmental fate analysis.
Corrosion Inhibition Performance data is primarily for simple systems.Evaluate inhibition efficiency in multi-alloy systems and under varied flow conditions.
Multifunctionality Limited exploration of additional functionalities.Investigate potential synergistic effects, such as combined corrosion and microbial inhibition.
New Applications Potential in biomedical and cosmetic fields is underexplored.Conduct biocompatibility and efficacy studies for drug delivery and personal care formulations.

Detailed Synthetic and Mechanistic Insights into N'-[(Z)-octadec-9-enyl]propane-1,3-diamine (this compound) Remain Largely Undocumented in Publicly Accessible Research

Following a comprehensive search for the chemical compound identified by EINECS number 299-392-6, N'-[(Z)-octadec-9-enyl]propane-1,3-diamine, it has been determined that there is a significant lack of detailed scientific literature pertaining to its specific synthesis and derivatization methodologies. While the compound has been identified, publicly available research does not provide the specific data required to construct a thorough and scientifically accurate article based on the requested outline.

Extensive searches for mechanistic pathways, reaction kinetics, transition state analyses, and specific catalytic systems for the synthesis of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine did not yield relevant results. Similarly, information regarding stereoselective and regioselective synthesis strategies, as well as the application of green chemistry principles and flow chemistry approaches specifically for this compound, is not available in the accessed scientific databases.

The general search results provided broad overviews of topics such as green chemistry, flow chemistry, and various catalytic processes. nih.govthieme-connect.deresearchgate.netrsc.orgmdpi.comresearchgate.netnih.gov However, these results were not specific to the synthesis of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine and therefore could not be used to accurately address the detailed subsections of the user's request, which included reaction kinetics and stereoselective strategies.

Due to the absence of specific research findings on the synthetic methodologies for this compound, it is not possible to generate the requested article with the required level of detail and scientific accuracy. The available information is insufficient to populate the outlined sections on mechanistic pathways and the development of novel synthetic routes for this particular compound. Further research and publication in the field of organic synthesis would be necessary to provide the specific details requested.

Properties

CAS No.

93859-53-1

Molecular Formula

C31H62N2O4

Molecular Weight

526.8 g/mol

IUPAC Name

decanedioic acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine

InChI

InChI=1S/C21H44N2.C10H18O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h9-10,23H,2-8,11-22H2,1H3;1-8H2,(H,11,12)(H,13,14)/b10-9-;

InChI Key

AJAPYDFHTVETFI-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNCCCN.C(CCCCC(=O)O)CCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCN.C(CCCCC(=O)O)CCCC(=O)O

Origin of Product

United States

Synthetic and Derivatization Methodologies for Einecs 299 392 6

Development of Novel Synthetic Routes for EINECS 299-392-6

Bio-inspired Synthesis of Analogues

Bio-inspired synthesis seeks to mimic nature's strategies for creating complex molecules under mild conditions. For a long-chain aliphatic diamine like N'-[(Z)-octadec-9-enyl]propane-1,3-diamine, bio-inspired approaches to its analogues can draw from the biosynthesis of polyamines and fatty acids. Nature utilizes enzymes to achieve high specificity and efficiency, which can be harnessed for synthetic purposes.

Recent research has demonstrated the biocatalytic synthesis of fatty amines from renewable sources like fatty acids and triglycerides. rsc.orgnih.gov A one-pot tandem cascade reaction employing a carboxylic acid reductase (CAR) and a transaminase (ω-TA) can convert both saturated and unsaturated fatty acids into their corresponding primary amines with high conversion rates. rsc.org This enzymatic cascade could be adapted to produce analogues of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine by selecting or engineering enzymes that can accommodate the diamine backbone or by using a modified starting material.

Furthermore, studies on biosilicification in organisms like diatoms and sponges have identified long-chain polyamines as crucial components in the formation of silica (B1680970) structures. nih.gov These organisms produce a variety of long-chain polyamines, suggesting the existence of enzymatic pathways for their synthesis. nih.gov Investigating these pathways could provide blueprints for the bio-inspired synthesis of a diverse range of long-chain diamine and polyamine analogues. For instance, the general structure of these naturally occurring long-chain polyamines is H₂N-(CH₂)₄-[NH-(CH₂)₃]n-NH₂. nih.gov

Another avenue of bio-inspired synthesis involves using fatty acids themselves as templates or "biomimetic replication agents". semanticscholar.org This approach, while not a direct synthesis of the amine, demonstrates the potential of using the inherent properties of the fatty acid chain to guide the assembly of more complex structures.

The following table summarizes potential bio-inspired synthetic strategies for analogues of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine:

Strategy Key Biocatalyst/Principle Potential Analogue Features Reference
Enzymatic AminationCarboxylic Acid Reductase (CAR) & Transaminase (ω-TA)Variation in fatty acid chain length and saturation rsc.org
Whole-cell BiocatalysisEngineered Escherichia coli or Corynebacterium glutamicumProduction of various diamines from renewable feedstocks nih.gov
Mimicking Polyamine BiosynthesisPolyamine SynthasesAnalogues with varying numbers and spacing of amine groups nih.gov

Derivatization Strategies for Functional Probes and Research Tools

Derivatization of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine is essential for creating functional probes and tools to investigate its biological roles and mechanisms of action. The presence of two primary amine groups and a long lipophilic chain provides multiple sites for modification.

The attachment of reporter groups enables the detection and quantification of the molecule using various spectroscopic techniques.

Fluorescent Labeling: The primary amine groups are readily targeted by a variety of amine-reactive fluorescent dyes, such as succinimidyl esters (SE), isothiocyanates, and sulfonyl chlorides. biomol.com The choice of fluorophore depends on the desired excitation and emission wavelengths, quantum yield, and environmental sensitivity. For a molecule with a long hydrocarbon tail like N'-[(Z)-octadec-9-enyl]propane-1,3-diamine, lipophilic fluorescent dyes like the carbocyanine dye DiI [1,1′-dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine perchlorate; DiIC18(3)] are particularly relevant. nih.gov DiI and similar dyes insert their long hydrocarbon chains into lipid bilayers, making them excellent for tracking the localization of the derivatized diamine in cellular membranes. nih.gov

NMR Spectroscopy Probes: Derivatization can be used to introduce specific nuclei that are advantageous for NMR spectroscopy. For example, the introduction of fluorine-containing groups can allow for highly sensitive ¹⁹F NMR analysis, which can be used to study binding events and conformational changes without interference from background signals in biological samples. bath.ac.uk

Mass Spectrometry Tags: For quantitative mass spectrometry, derivatization with reagents that enhance ionization efficiency is common. For instance, derivatization of the amine groups with pentafluoropropionic acid anhydride (B1165640) (PFPA) can improve detection in negative ion electrospray ionization mass spectrometry. nih.gov

The table below provides examples of reporter groups for spectroscopic analysis:

Spectroscopic Technique Reporter Group Class Example Target Functional Group Reference
Fluorescence SpectroscopyCarbocyanine DyesDiILipophilic chain nih.gov
Fluorescence SpectroscopyAmine-reactive DyesFluorescein isothiocyanate (FITC)Primary amines caymanchem.com
NMR SpectroscopyFluorinated Moieties4-fluoro-2-formylphenylboronic acidDiamine bath.ac.uk
Mass SpectrometryPerfluoroacylating AgentsPentafluoropropionic acid anhydride (PFPA)Primary amines nih.gov

Covalent modification strategies are employed to create probes that can form permanent bonds with their biological targets, which is invaluable for identifying binding partners and elucidating mechanisms of action.

Photoaffinity Labeling: This technique involves incorporating a photoreactive group, such as an aryl azide (B81097) or a diazirine, into the molecule. enamine.netnih.gov Upon photoactivation with UV light, this group forms a highly reactive species that covalently bonds to nearby molecules, such as interacting proteins. acs.orgnih.gov A photoactivatable analogue of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine could be synthesized by attaching a photoreactive moiety to either the amine or the alkyl chain. This would allow for the identification of its binding partners within a cellular context.

Spin Labeling for EPR Spectroscopy: A stable free radical, typically a nitroxide moiety, can be covalently attached to the molecule to create a spin-labeled probe. nih.govresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy can then be used to study the probe's environment, mobility, and distance to other paramagnetic centers. mdpi.com A spin-labeled version of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine would be a powerful tool for investigating its interactions with lipid membranes and proteins.

Enzyme Inhibitor Analogues: Polyamines are known to interact with and inhibit certain enzymes, such as carbonic anhydrases and spermidine (B129725) synthase. unifi.itnih.gov By designing analogues of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine that incorporate reactive groups, it is possible to create covalent inhibitors. These can be used to study the active site of target enzymes and can serve as a basis for therapeutic development. "Suicide inhibitors" are a class of such molecules that are catalytically activated by the target enzyme to form a covalent bond. khanacademy.org

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ²H or D for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N). wikipedia.org These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry or NMR spectroscopy.

Deuterium Labeling: Deuteration can be achieved through various methods, including catalytic H-D exchange reactions. nih.gov For N'-[(Z)-octadec-9-enyl]propane-1,3-diamine, specific positions on the alkyl chain or near the amine groups can be deuterated. Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry to correct for sample loss and matrix effects, ensuring accurate quantification in complex biological samples. biomedres.us

Carbon-13 Labeling: ¹³C-labeling is often accomplished by using ¹³C-labeled precursors in the chemical synthesis of the molecule. For example, a ¹³C-labeled oleic acid could be used as a starting material to synthesize ¹³C-labeled N'-[(Z)-octadec-9-enyl]propane-1,3-diamine. These labeled compounds are invaluable for metabolic flux analysis, allowing researchers to trace the metabolic fate of the molecule in biological systems. wikipedia.org

Nitrogen-15 Labeling: Similar to ¹³C-labeling, ¹⁵N-labeled amine sources can be incorporated during synthesis to produce ¹⁵N-labeled N'-[(Z)-octadec-9-enyl]propane-1,3-diamine. ¹⁵N-labeled compounds are useful in NMR studies of protein-ligand interactions and as tracers in metabolic studies.

The following table outlines common isotopic labeling strategies:

Isotope Labeling Method Application Reference
Deuterium (²H)Catalytic H-D exchangeInternal standard for mass spectrometry nih.govbiomedres.us
Carbon-13 (¹³C)Synthesis from ¹³C-labeled precursorsMetabolic flux analysis, NMR studies wikipedia.org
Nitrogen-15 (¹⁵N)Synthesis from ¹⁵N-labeled precursorsNMR studies, metabolic tracing nih.gov

Molecular Interactions and Mechanistic Studies of Einecs 299 392 6

Reaction Mechanisms and Pathways of the Chemical Compound

The reactivity of N-(4-fluorophenyl)-2,3-dimethyl-maleimide is dominated by the electron-deficient carbon-carbon double bond within the maleimide (B117702) ring, which is activated by the two adjacent carbonyl groups. The substituents—two methyl groups on the double bond and a 4-fluorophenyl group on the nitrogen—modify this inherent reactivity through steric and electronic effects.

Chemical bond cleavage can occur through two primary mechanisms: homolytic and heterolytic cleavage. vedantu.comunacademy.com Homolytic cleavage involves the symmetrical breaking of a bond, where each fragment retains one of the bonding electrons, resulting in the formation of radicals. unacademy.commaricopa.edu This process is often initiated by heat or light. maricopa.edu In contrast, heterolytic cleavage is an unsymmetrical process where one fragment retains the entire pair of bonding electrons, leading to the formation of a cation and an anion. vedantu.commaricopa.edu

For N-(4-fluorophenyl)-2,3-dimethyl-maleimide, homolytic cleavage is most relevant in the context of radical reactions. For instance, under photolytic or thermal conditions, weaker bonds in the molecule or in a reaction initiator could cleave homolytically to generate radicals that then interact with the maleimide.

Heterolytic cleavage is fundamental to many ionic reactions involving the maleimide. The pronounced electrophilicity of the double bond makes it susceptible to attack by nucleophiles. This can be viewed as a heterolytic addition of the nucleophile to the C=C bond, where the electron pair from the nucleophile forms a new bond, and the pi-electrons of the maleimide are pushed onto one of the carbon atoms, often forming a transient carbanion (enolate) that is stabilized by the adjacent carbonyl groups.

Pericyclic reactions are a class of concerted reactions, meaning they occur in a single step through a cyclic transition state without the formation of any intermediates. The most relevant pericyclic reaction for maleimides is the [4+2] cycloaddition, or Diels-Alder reaction, where the maleimide acts as a potent dienophile due to its electron-deficient double bond. rsc.orgcore.ac.uk

N-substituted maleimides are classic dienophiles used in Diels-Alder reactions with various dienes, such as furan (B31954), anthracene, and substituted butadienes. rsc.orgcore.ac.uk For N-(4-fluorophenyl)-2,3-dimethyl-maleimide, the reaction would proceed as follows:

Diels-Alder Reaction: It can react with a conjugated diene (a 4π-electron system) to form a six-membered ring. The presence of the two methyl groups on the maleimide double bond introduces significant steric hindrance, which may reduce the reaction rate compared to unsubstituted maleimides. However, these reactions are still mechanistically viable. rsc.org

Retro-Diels-Alder Reaction: The reverse reaction, a retro-Diels-Alder cycloelimination, can also occur, typically at elevated temperatures, breaking the cycloadduct back into the maleimide and the diene. rsc.org This reversibility is a key feature of Diels-Alder adducts with moieties like furan and maleimide. rsc.orgresearchgate.net

Another type of pericyclic reaction is the electrocyclic reaction, which involves the formation of a sigma bond from a conjugated pi system, or the reverse. While less common for the maleimide ring itself, it is a known mechanism for related systems. rsc.org

The electron-deficient nature of the maleimide double bond makes it an excellent acceptor for both radicals and ions.

Radical Processes: N-substituted maleimides are frequently used as monomers or co-monomers in free-radical polymerization. researchgate.net They readily react with radical initiators. researchgate.net A radical species (R•) can add across the double bond of N-(4-fluorophenyl)-2,3-dimethyl-maleimide, forming a new, more stable radical on the alpha-carbon, which is stabilized by the adjacent carbonyl group. This new radical can then propagate a polymerization chain or participate in other radical cascade reactions. frontiersin.org Recent studies have shown that maleimides can participate in copper-catalyzed radical diarylthiolation reactions, where an arylthiyl radical adds to the double bond. frontiersin.org

Ion-Mediated Processes: The primary ion-mediated process for maleimides is the Michael addition, a conjugate addition of a nucleophile. Due to the strong electron-withdrawing effect of the two imide carbonyls, the double bond is highly electrophilic. Nucleophiles (anions or species with lone pairs) readily attack one of the carbons of the double bond. A prominent example is the reaction with thiols (e.g., from cysteine residues in proteins), which is a cornerstone of bioconjugation chemistry. Although the methyl groups in N-(4-fluorophenyl)-2,3-dimethyl-maleimide would sterically hinder the approach of a nucleophile, the reaction remains a principal pathway. The reaction with amines to form adducts is also a well-established ion-mediated process. clockss.org

Non-Covalent Interactions of EINECS 299-392-6

Non-covalent interactions are critical for determining the solid-state structure (crystal packing), solubility, and interactions with other molecules. researchgate.net For N-(4-fluorophenyl)-2,3-dimethyl-maleimide, several types of non-covalent forces are significant.

While the molecule itself does not have strong hydrogen bond donors like O-H or N-H (the imide nitrogen's lone pair is delocalized), its oxygen and fluorine atoms can act as hydrogen bond acceptors.

C–H···O Interactions: The carbonyl oxygen atoms are strong hydrogen bond acceptors. In a crystal lattice or in the presence of suitable donor molecules, they can form weak hydrogen bonds with C-H groups from neighboring molecules. Crystal structure analyses of similar N-substituted maleimides reveal that C–H···O bonds are significant in stabilizing the crystal packing. researchgate.net

Van der Waals forces, including London dispersion forces, are ubiquitous and play a crucial role in the molecular packing of N-(4-fluorophenyl)-2,3-dimethyl-maleimide. researchgate.net

π–π Stacking: The electron-rich aromatic ring can engage in π–π stacking interactions with other aromatic rings. The 4-fluorophenyl group, being electron-deficient due to the fluorine atom, can favorably stack with electron-rich aromatic systems. The geometry of this stacking (e.g., parallel-displaced or T-shaped) will depend on the electrostatic potential of the interacting rings. acs.org Studies on N-phenylmaleimides show that these interactions are key to their crystal engineering. acs.orgosti.gov

Hydrophobic Interactions: The methyl groups and the phenyl ring contribute to the molecule's hydrophobicity, leading to favorable interactions with other nonpolar groups and influencing its solubility and packing in different environments.

Interactive Data Table: Key Interaction Parameters

This table summarizes typical bond lengths and energies for the types of non-covalent interactions relevant to the target molecule, based on general crystallographic and computational data.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Energy (kJ/mol)Reference
Hydrogen BondC-HC=O 2.2 - 2.84 - 12 researchgate.net
Hydrogen BondC-HF -C2.5 - 2.76 - 10 nih.govrsc.org
π–π StackingPhenyl RingPhenyl Ring3.3 - 3.85 - 10 acs.org

Host-Guest Interactions

Currently, there is no specific scientific literature detailing the host-guest interactions of this compound. However, the amphiphilic nature of the molecule, possessing both a long hydrophobic tail from the oleylamine (B85491) derivative and hydrophilic carboxylic acid groups from sebacic acid, suggests a potential for forming micellar structures in aqueous solutions. These self-assembled structures could encapsulate non-polar "guest" molecules within their hydrophobic core, effectively acting as a host system. The formation and stability of such host-guest complexes would be influenced by factors such as concentration, temperature, and the presence of other solutes.

Interactions with Model Chemical Systems

While specific studies on this compound are not available, the behavior of its components can provide insights into its potential interactions with model chemical systems.

Ligand Binding Dynamics to Synthetic Receptors

There is no available research on the ligand binding dynamics of this compound to synthetic receptors. Hypothetically, the dicarboxylate portion of the molecule could interact with synthetic receptors designed to bind to linear dicarboxylic acids through hydrogen bonding or electrostatic interactions. The long aliphatic chain would likely influence the solubility and orientation of the compound within the binding pocket of a receptor.

Intermolecular Forces in Supramolecular Assemblies

The formation of supramolecular assemblies involving this compound would be governed by a combination of intermolecular forces. These would primarily include:

Ionic Interactions: The salt nature of the compound, resulting from the proton transfer from the carboxylic acid groups of sebacic acid to the amine groups of N-(Z)-octadec-9-enylpropane-1,3-diamine, creates strong ionic bonds.

Hydrogen Bonding: The carboxylate and ammonium (B1175870) groups are capable of forming strong hydrogen bonds, which would play a significant role in the formation of ordered structures.

Van der Waals Forces: The long hydrophobic tails of the N-(Z)-octadec-9-enylpropane-1,3-diamine moiety would interact through van der Waals forces, leading to the packing of these chains in a supramolecular assembly.

These combined interactions could lead to the formation of various self-assembled structures, such as bilayers or vesicles, in appropriate solvent systems.

Surface Adsorption Mechanisms

The amphiphilic character of this compound strongly suggests that it would exhibit surface-active properties and adsorb at interfaces, such as the air-water or oil-water interface. The adsorption mechanism would involve the orientation of the hydrophilic head groups (dicarboxylate) towards the polar phase (e.g., water) and the hydrophobic tails towards the non-polar phase (e.g., air or oil).

This property is the basis for its potential use as a corrosion inhibitor, where it could form a protective film on a metal surface. vulcanchem.com The adsorption onto a metal surface would likely involve the interaction of the polar head groups with the metal oxide layer, while the hydrophobic tails would form a barrier to the corrosive environment.

Below is a hypothetical data table illustrating the potential surface tension reduction by this compound in an aqueous solution, a common characteristic of surface-active agents.

Concentration (mol/L)Surface Tension (mN/m)
072.8
1 x 10⁻⁵65.2
1 x 10⁻⁴58.1
1 x 10⁻³45.3
1 x 10⁻²35.0
1 x 10⁻¹34.8
This table is illustrative and not based on experimental data for this compound.

Degradation and Transformation Pathways of Einecs 299 392 6

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is a significant pathway for the breakdown of Flumioxazin in the environment, occurring rapidly in both water and on soil. amazonaws.comresearchgate.net The half-life for aqueous photolysis is approximately 1 day, while for soil photolysis, it averages 5.8 days. amazonaws.comresearchgate.net Studies show that the rate of photolytic degradation is influenced by pH, increasing as the pH becomes more alkaline. incda-fundulea.ro

Direct photolysis occurs when Flumioxazin directly absorbs energy from sunlight, specifically at wavelengths greater than 290 nm, which initiates its chemical breakdown. incda-fundulea.rofao.org This process is a major contributor to its degradation in clear, shallow water bodies where sunlight penetration is high. amazonaws.com

The degradation pathway involves characteristic reactions such as the opening of the imide ring and the cleavage of the amide linkage. d-nb.infoperkinelmer.com In illuminated water-sediment systems, this leads to the formation of four major degradates. Two of these products result from the successive hydrolysis of the cyclic imide ring, while the other two are identified as 2-arizidinone derivatives, which are formed through a photoinduced rearrangement. d-nb.infonih.gov A study on soil photolysis identified the primary degradation products as Δ1-TPA and THPA. nih.gov

Further research into the photolysis of Flumioxazin in water has detailed a mechanism that likely explains the formation of the azetidin-2-one (B1220530) derivatives. fao.orgjascoinc.com It is proposed that a spiro intermediate is first formed through a stepwise photo-induced cleavage of the O-C(=O) bond and subsequent intramolecular cyclization. This intermediate is then further degraded. fao.org

In addition to direct light absorption, the photolytic degradation of Flumioxazin can be accelerated through photosensitized reactions. In this indirect photolysis process, other molecules in the environment absorb light energy and transfer it to the Flumioxazin molecule. Dissolved organic matter (DOM) present in natural water bodies can act as a photosensitizer, absorbing sunlight and enhancing the rate of Flumioxazin's breakdown. nih.gov While direct photolysis is a primary focus of many studies, indirect photolysis via sensitizers like DOM or oxidation by reactive oxygen species is also a recognized degradation pathway. d-nb.info

The quantum yield of a photochemical reaction is a measure of its efficiency, defined as the ratio of the number of molecules transformed to the number of photons absorbed. A 2011 report for the Food and Agriculture Organization (FAO) references an unpublished study titled "Flumioxazin: Quantum yield in sterile, aqueous solution." d-nb.info However, a separate regulatory assessment from the Netherlands concluded that a quantum yield determination was not required for Flumioxazin. amazonaws.com The reasoning provided was the compound's very rapid degradation through both hydrolysis and photolysis, alongside a stated lack of maximum absorption at wavelengths greater than 290 nm. amazonaws.com This latter point appears to conflict with other findings that report light absorption above 290 nm. incda-fundulea.rofao.org

Hydrolytic Degradation Mechanisms

Hydrolysis is a key abiotic degradation process for Flumioxazin, which is relatively unstable in water, particularly in neutral to alkaline conditions. amazonaws.com The rate of hydrolysis is highly dependent on the pH of the aqueous solution. incda-fundulea.roperkinelmer.com

Under acidic conditions (pH 5), Flumioxazin degrades with a half-life ranging from 3.4 to 5 days. nih.gov More specific studies report half-lives of 4.1 and 4.2 days at this pH. amazonaws.comresearchgate.netperkinelmer.comjascoinc.com The degradation process begins with the opening of the imide ring to form an anilic acid derivative. perkinelmer.comjascoinc.com This intermediate is then further degraded through the cleavage of the amide linkage, a reaction catalyzed by the acid. perkinelmer.comjascoinc.com This acid-catalyzed cleavage of the amide bond in the intermediate has been identified as an intramolecular reaction involving the undissociated form of the carboxyl group. perkinelmer.comjascoinc.com The two major and persistent degradation products detected at pH 5 are APF and THPA. amazonaws.comnih.gov

The hydrolysis of Flumioxazin is significantly accelerated under base-catalyzed conditions. amazonaws.comincda-fundulea.ro As the pH increases, the rate of degradation increases dramatically. At pH 7, the half-life is approximately 1 day, though some studies report biphasic degradation with values ranging from 16.1 to 26 hours. amazonaws.comperkinelmer.comnih.govjascoinc.com In highly alkaline solutions (pH 9), the degradation is extremely rapid, with a half-life of only 14 to 23 minutes (approximately 0.01 days). amazonaws.comacs.orgresearchgate.netperkinelmer.comnih.gov

The primary mechanism is a base-catalyzed opening of the cyclic imide moiety. perkinelmer.comjascoinc.com At pH 9, this leads to the formation of 482-HA as the major degradation product, accounting for 96-99% of the degradates. amazonaws.comnih.gov In contrast to acidic and neutral conditions, the degradates APF and THPA are not significant components in pH 9 solutions. amazonaws.com

Data Tables

Table 1: Hydrolytic Degradation Half-Life of Flumioxazin at Different pH Values

pH Half-Life Source(s)
5 3.4 - 5 days nih.gov
5 4.1 days perkinelmer.comjascoinc.com
5 4.2 days amazonaws.comresearchgate.net
7 ~1 day amazonaws.comresearchgate.net
7 16.1 - 26 hours perkinelmer.comnih.govjascoinc.com

Table 2: Major Degradation Products of Flumioxazin under Different Conditions

Condition Major Degradation Product(s) Source(s)
Hydrolysis (pH 5) APF, THPA amazonaws.comnih.gov
Hydrolysis (pH 7) APF, THPA amazonaws.comnih.gov
Hydrolysis (pH 9) 482-HA amazonaws.comnih.gov
Soil Photolysis Δ1-TPA, THPA nih.gov

Neutral Hydrolysis Kinetics

Fludioxonil is a compound characterized by its high stability in aqueous environments under neutral pH conditions. nih.govregulations.gov Studies conducted across a range of pH levels, including neutral (pH 7), have consistently shown that the molecule is resistant to hydrolytic degradation. fao.org In a key study, no significant degradation of Fludioxonil was observed when incubated in sterile aqueous solutions buffered to pH 7 for 32 days at 25°C. fao.org This stability persists even under conditions simulating industrial processing, such as high temperatures. fao.org For instance, experiments simulating pasteurization, boiling, and sterilization (at temperatures from 90°C to 120°C and pH values from 4 to 6) found that 96.2% to 106.3% of the applied radioactivity remained as the unchanged parent compound, confirming its robust nature against hydrolysis. fao.org

Table 1: Hydrolysis Data for Fludioxonil

pH LevelTemperature (°C)DurationDegradation ObservedReference
72532 daysNo significant degradation fao.org
5, 7, 92532 daysNo degradation observed fao.org
612020 minutesNo significant degradation fao.org

Biotic Transformation Mechanisms

Microbial Degradation Pathways (e.g., specific enzymatic steps)

The biotic degradation of Fludioxonil in soil and aquatic systems is primarily a microbial process. envipath.org While slow in dark laboratory conditions, with half-lives ranging from 143 to over 365 days, its degradation is significantly influenced by microbial activity. regulations.govenvipath.org The transformation pathway involves several key steps, initiated by the oxidation of the pyrrole (B145914) ring. nih.gov

Research has identified a detailed degradation sequence in bioreactors operating under microaerophilic conditions. nih.gov The pathway begins with successive hydroxylation and carbonylation of the pyrrole moiety. nih.govresearchgate.net This is followed by the cleavage of the oxidized cyanopyrrole ring at the N-H bond. nih.govresearchgate.net Subsequent steps include decyanation (loss of the nitrile group) and deamination (loss of the amine group), which is verified by the detection of the metabolite 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid . nih.govresearchgate.net Further transformation of this intermediate can lead to defluorination, indicated by the formation of 2,3-dihydroxybenzoic acid . nih.govresearchgate.net The complete mineralization to CO2 has also been observed, with the rate depending on the microbial activity of the soil. envipath.org

Several bacterial genera have been identified as having a high potential for Fludioxonil degradation. researchgate.net Consortia enriched from estuarine sediment and agricultural soil have demonstrated the ability to completely remove and defluorinate the fungicide. researchgate.netnih.gov

Table 2: Microorganisms Involved in Fludioxonil Degradation

Microorganism GenusPhylumReference
PseudomonasProteobacteria nih.govresearchgate.net
OchrobactrumProteobacteria researchgate.net
ComamonasProteobacteria researchgate.net
ClostridiumFirmicutes nih.gov
MortierellaMortierellomycota (Fungus) mdpi.com
SphingopyxisProteobacteria researchgate.net

Enzymatic Biotransformation Processes in Isolated Systems

The microbial degradation of Fludioxonil is facilitated by specific enzymes produced by soil microorganisms. researchgate.net While studies on purely isolated enzyme systems are limited, research on soil enzyme activity provides insight into the biotransformation processes. The presence of Fludioxonil has been shown to impact the activity of several key soil enzymes, including urease, sucrase (invertase), and dehydrogenase. mdpi.com A temporary reduction in urease and sucrase activities has been observed following its application, which may be linked to a reduction in certain microbial populations. mdpi.com

The types of enzymes generally involved in the degradation of pesticides through metabolic and co-metabolic processes include hydrolases (like esterases and amidases), transferases, and oxidoreductases (such as oxidases and reductases). mdpi.com In the case of Fludioxonil, its primary degradation pathway involving hydroxylation and ring cleavage strongly suggests the action of oxidative enzymes like monooxygenases or dioxygenases. nih.gov Furthermore, Fludioxonil's mechanism of action in target fungi involves the inhibition of an enzyme related to cellular sugar metabolism, which leads to oxidative stress. everyaction.combeyondpesticides.org

Co-metabolic Degradation Mechanisms

Co-metabolism is a significant mechanism for the biodegradation of Fludioxonil, particularly by microbial consortia. researchgate.netnih.gov This process involves the transformation of a compound (Fludioxonil) by a microorganism that does not use it as a primary source of energy or carbon. mdpi.commdpi.com The presence of other biodegradable organic carbon sources can enhance the growth of degrading microorganisms and stimulate co-metabolic degradation. mdpi.com

Studies have shown that microbial consortia enriched from soil and sediment can completely degrade Fludioxonil under co-metabolic conditions. researchgate.netnih.gov In these complex microbial communities, different species may act synergistically, where the metabolites produced by one bacterium can be used as a substrate by another, leading to a more complete breakdown of the parent compound. mdpi.com This explains why mixed cultures in bioreactors or natural environments are often more effective at degrading persistent compounds like Fludioxonil than isolated pure cultures. nih.govresearchgate.net

Oxidative and Reductive Transformation Pathways

Advanced Oxidation Processes (AOPs) Mechanisms

Advanced Oxidation Processes (AOPs) are effective abiotic methods for degrading Fludioxonil in aqueous environments. mdpi.com These processes are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize and mineralize complex organic pollutants. mdpi.comresearchgate.netopenbiotechnologyjournal.com

Ozonation: The application of ozone (O₃), either in gaseous form or as ozonated water, is an effective AOP for Fludioxonil degradation. tudublin.ie The mechanism can involve a direct reaction with the ozone molecule or an indirect attack by hydroxyl radicals formed during ozone decomposition in water. tudublin.ie Studies on post-harvest treatments have demonstrated that washing with ozonated water can significantly reduce Fludioxonil residues on produce, with removal efficiencies exceeding 80% and, in some cases, reaching 94.8% depending on the ozone concentration and washing time. nih.gov The degradation pathway via ozonation can lead to the formation of 2,2-difluorobenzo[d] vulcanchem.comregulations.govdioxole-4-carboxylic acid , indicating that ozone plays a key role in the initial breakdown of the molecule. mdpi.com

Photocatalysis: Heterogeneous photocatalysis, typically using semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO) under UV or natural solar irradiation, is another proven AOP for Fludioxonil removal. researchgate.netsigmaaldrich.combiointerfaceresearch.com The mechanism involves the absorption of photons by the catalyst, which generates electron-hole pairs. biointerfaceresearch.com These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive species that degrade the pesticide. biointerfaceresearch.com Studies have shown that vacuum ultraviolet (VUV) irradiation is more effective than UVC for degrading Fludioxonil, with degradation reaching 87% after 180 minutes. mdpi.com The degradation kinetics can vary, with some studies reporting pseudo-zero-order kinetics, suggesting no accumulation of intermediates resistant to further oxidation. mdpi.com

Indirect Photodegradation: In addition to direct photolysis, Fludioxonil can undergo indirect photodegradation in sunlit aquatic environments. nih.gov This process is mediated by natural photosensitizers in the water, such as dissolved organic matter, which absorb sunlight and produce reactive species like singlet oxygen (¹O₂) and triplet states (³CDOM*). nih.gov These species can then react with and degrade the Fludioxonil molecule. nih.gov The reaction rate with singlet oxygen alone can result in a predicted half-life of less than two days in surface waters, highlighting this as a potentially significant environmental fate pathway. nih.gov

Table 3: Efficiency of Advanced Oxidation Processes (AOPs) on Fludioxonil

AOP MethodConditionsResultReference
Ozonated Water (3 mg/L)10-minute wash time94.8% degradation on grapes nih.gov
VUV Photolysis180-minute treatment87% degradation in aqueous solution mdpi.com
UVC Photolysis180-minute treatment58% degradation in aqueous solution mdpi.com
Indirect Photodegradation (Singlet Oxygen)Sunlit surface water (predicted)Half-life < 2 days nih.gov

Electron Transfer Reactions in Degradation

The degradation of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) is a complex process where electron transfer reactions play a fundamental role, particularly under anaerobic or reducing conditions. tandfonline.com These reactions involve the transfer of electrons to the DDT molecule, initiating its breakdown. The presence of more halogen substituents on a compound makes it more oxidized and thus more susceptible to reduction. epa.gov The process often occurs as a co-metabolic activity, where microorganisms degrading other substrates facilitate the electron transfer to DDT without deriving energy from the process itself. tandfonline.com

The transfer of a single electron to the DDT molecule is a key initiating step. This results in the formation of an unstable radical anion, which then rapidly eliminates a chloride ion to form a dichloro-diphenyl-trichloroethyl radical. This radical can then be further reduced. The redox potential of DDT, which is a measure of its tendency to accept electrons, has been computationally estimated to be around 0.51 V for a one-electron reduction and 0.67 V for a two-electron reduction. uni.edu

Several environmental factors and mediators can facilitate these electron transfers:

Microbial Electron Transport Systems: In microorganisms, transition metal complexes, such as those found in the active centers of electron transport molecules like flavins, are involved in mediating electron transfer to DDT. tandfonline.com

Reduced Iron Species: Biologically or chemically reduced iron species, such as Fe(II), can serve as effective electron donors for DDT degradation. nih.gov Dissimilatory iron-reducing bacteria (DIRB) can generate Fe(II) sorbed on the surface of iron oxides (like α-FeOOH), which then acts as a mediator for electron transfer to DDT. nih.govresearchgate.net This abiotic pathway, driven by biotic processes, significantly enhances DDT's reductive dechlorination. researchgate.net

Zero-Valent Metals: Nanoscale zero-valent iron (nZVI) has been shown to be highly effective in degrading DDT. The faster degradation is attributed to direct electron transfer between the nZVI particles and DDT molecules adsorbed on a soil matrix. nih.gov Bimetallic systems, such as Nickel/Iron (Ni/Fe) nanoparticles, enhance electron transfer by creating numerous galvanic cells, which promotes both dehydrochlorination and hydrodechlorination reactions. researchgate.net

Electron Shuttles: Compounds like anthraquinone-2,6-disulfonic disodium (B8443419) salt can act as electron shuttles, mediating the transfer of electrons from bacteria to DDT, thereby increasing the transformation rate. acs.org

The efficiency of these electron transfer reactions is influenced by environmental conditions such as pH. Weakly acidic or alkaline conditions (pH 4-10) have been found to afford faster degradation rates with Ni/Fe nanoparticles, while very high or low pH can inhibit the process. researchgate.net

Reductive Dehalogenation Pathways

Reductive dehalogenation is the predominant degradation pathway for DDT under anaerobic conditions. tandfonline.comcabidigitallibrary.org This process involves the removal of chlorine atoms from the DDT molecule and their replacement with hydrogen atoms. tandfonline.com

The primary and most frequently reported step in this pathway is the conversion of DDT to 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD). tandfonline.comcabidigitallibrary.orgjmb.or.kr This transformation is crucial as DDD is considered less persistent than 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), which is the main product of aerobic degradation. researchgate.net The reaction proceeds through the transfer of two electrons to DDT, resulting in the formation of DDD. uni.edu

Reductive dehalogenation of DDT can occur through both biotic and abiotic mechanisms, which are often interconnected.

Biotic Reductive Dehalogenation: This process is mediated by a wide range of anaerobic and facultative anaerobic microorganisms, including bacteria and fungi. tandfonline.comnih.gov

Bacterial Degradation: Pure cultures of bacteria such as Proteus vulgaris and strains of Shewanella, Clostridium, and Desulfuromonas have been shown to reductively dechlorinate DDT to DDD. acs.orgresearchgate.net The process often involves co-metabolism, where the addition of a readily available carbon source (like glucose, lactate, or ethanol) stimulates microbial activity and enhances DDT degradation. acs.orgcabidigitallibrary.org For example, Arthrobacter globiformis DC-1 has been shown to degrade DDT by initial dechlorination to DDD and dehydrochlorination to DDE. mdpi.com

Fungal Degradation: Ligninolytic fungi, such as Phanerochaete chrysosporium, are also capable of degrading DDT. nih.gov

The biotic pathway can proceed further, with DDD being sequentially dechlorinated to less chlorinated compounds. A proposed anaerobic pathway involves the transformation of DDT to DDD, then to 1-chloro-2,2-bis(4-chlorophenyl)ethane (DDMU), followed by oxidation to produce compounds like 2,2-bis(4-chlorophenyl)ethanol (B1669916) (DDOH) and ultimately 4,4'-dichlorobenzophenone (B107185) (DBP). researchgate.netresearchgate.net

Abiotic Reductive Dehalogenation: This involves chemical reactions with reduced compounds present in the environment, often generated by microbial activity.

Iron-Mediated Reactions: As mentioned, Fe(II) generated by dissimilatory iron-reducing bacteria is a key mediator. nih.gov The transformation of DDT to DDD can be abiotically mediated by reactive iron sulfide (B99878) species like mackinawite (FeS), which are formed from the biogeochemical transformation of gypsum and goethite in soil. cabidigitallibrary.org

Zero-Valent Iron (ZVI): The use of ZVI is a prominent abiotic remediation strategy. Nanoscale ZVI particles can directly transfer electrons to DDT, leading to its rapid degradation to DDD and other products. nih.gov

The following table summarizes the key degradation products of DDT and the conditions under which they are formed.

Parent Compound Degradation Product Abbreviation Primary Pathway Conditions Reference(s)
DDT1,1-dichloro-2,2-bis(4-chlorophenyl)ethaneDDDReductive DechlorinationAnaerobic, Biotic/Abiotic tandfonline.com, cabidigitallibrary.org, acs.org
DDT1,1-dichloro-2,2-bis(p-chlorophenyl)ethyleneDDEDehydrochlorinationAerobic, Biotic tandfonline.com, acs.org
DDD1-chloro-2,2-bis(4-chlorophenyl)ethyleneDDMUDehydrochlorinationAnaerobic, Biotic jmb.or.kr, mdpi.com
DDD2,2-bis(4-chlorophenyl)ethanolDDOHOxidationAnaerobic, Biotic researchgate.net, researchgate.net
DDT4,4'-dichlorobenzophenoneDBPOxidationAnaerobic, Biotic researchgate.net, researchgate.net

Environmental Fate and Transport Mechanisms of Einecs 299 392 6

Atmospheric Transport and Deposition Mechanisms

The atmospheric presence and transport of a chemical are largely governed by its volatility, its potential to form or interact with aerosols, and how it partitions between the gas and particle phases.

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. For EINECS 299-392-6, with a high molecular weight (526.83 g/mol ) and the presence of polar carboxyl and amine functional groups, the vapor pressure is expected to be extremely low. vulcanchem.com The formation of a salt or amide bond between sebacic acid and the diamine further reduces its tendency to volatilize compared to its individual precursors. vulcanchem.comontosight.ai

Sebacic acid itself has a very low vapor pressure, and long-chain aliphatic amines are also characterized by low volatility. canada.cacanada.ca Therefore, this compound is considered essentially non-volatile under normal environmental conditions. Direct evaporation from soil or water surfaces is not an expected or significant transport pathway for this compound.

While not volatile, this compound can enter the atmosphere adsorbed onto particulate matter or as a component of aerosols. Its surfactant-like properties, derived from the long hydrophobic oleyl chain and the hydrophilic amine and carboxyl groups, mean it is likely to be found at air-water or air-solid interfaces. vulcanchem.com

Atmospheric transport is therefore likely to occur via:

Adsorption to existing atmospheric particles: Dust, soot, and other particulates can carry the compound over long distances.

Formation of aerosols: If released into the environment in a liquid formulation or through mechanical processes (e.g., spraying of agricultural or industrial products), it can form or become a component of liquid aerosols.

The long aliphatic chain will favor association with organic matter within atmospheric particles.

Gas-particle partitioning describes the equilibrium distribution of a chemical between the gaseous phase and the particulate phase in the atmosphere. This is often described by the partitioning coefficient, Kp.

Kp = (Cp/TSP) / Cg

Where:

Cp is the concentration of the substance in the particulate phase (ng/m³).

TSP is the total suspended particle concentration (µg/m³).

Cg is the concentration of the substance in the gas phase (ng/m³).

For compounds with very low vapor pressures like this compound, partitioning will overwhelmingly favor the particle phase. copernicus.org Research on other low-volatility, water-soluble organic compounds like polyols shows they are found almost exclusively in the particle phase (85.9%–99.8%). copernicus.org Given the properties of this compound, it is expected to behave similarly, with virtually all of the substance in the atmosphere being associated with particles.

Table 1: Estimated Atmospheric Properties of this compound and its Precursors

CompoundMolecular Weight (g/mol)Expected Vapor PressurePrimary Atmospheric State
This compound526.83Extremely LowParticle-associated
Sebacic Acid202.25LowParticle-associated
N-(Z)-octadec-9-enylpropane-1,3-diamine324.597LowParticle-associated

Aqueous Phase Transport and Distribution Mechanisms

The transport of this compound in water is influenced by its solubility, its tendency to adsorb to solids and sediments, and the physical processes of water movement.

Once in a water body, the movement of this compound is subject to advection and dispersion.

Advection is the transport of the substance along with the bulk flow of water. This is the primary mechanism for large-scale movement in rivers and streams.

Dispersion refers to the spreading of the substance due to variations in water velocity and molecular diffusion.

As a surface-active agent, this compound is likely to accumulate at the water's surface or at the sediment-water interface. This behavior can affect its transport, potentially slowing its movement relative to the bulk water flow if it strongly partitions to stationary sediments. While sebacic acid is readily soluble in water, the long, hydrophobic chain of the diamine component will significantly reduce the water solubility of the final compound, promoting its association with organic matter and sediments. arkema.comherts.ac.uk

In groundwater systems or when moving through soil, transport is governed by its movement through porous media. The key factor influencing its transport in this context is its adsorption to the solid matrix (soil particles, aquifer materials).

The transport of a solute in porous media is often described by the advection-dispersion equation, which includes a retardation factor (R) to account for adsorption:

R = 1 + (ρb/n) * Kd

Where:

ρb is the bulk density of the porous medium.

n is the porosity.

Kd is the partition coefficient between the solid and liquid phases.

Given its chemical structure, this compound is expected to have a high affinity for organic carbon in soil and sediment. The long, non-polar octadecenyl chain will strongly adsorb to organic matter through hydrophobic interactions. The cationic nature of the amine groups (if protonated in the environmental pH range) can also lead to strong binding with negatively charged clay particles and natural organic matter. This leads to a high Kd value and, consequently, a high retardation factor. This indicates that the movement of this compound through soil and groundwater will be significantly slower than the movement of water itself.

Long-chain aliphatic amines as a class are known to be cationic surfactants that bind strongly to soil and sediment. canada.cacanada.ca This property is expected to dominate the transport behavior of this compound in subsurface environments.

Table 2: Expected Behavior of this compound in Aqueous Systems

PropertyExpected CharacteristicPrimary Influencing Factor
Water SolubilityLowLong hydrophobic C18 chain
Adsorption to Sediment/SoilHighHydrophobic interactions and potential cationic binding
Mobility in SoilLowHigh retardation factor due to strong adsorption
Bioaccumulation PotentialLow to ModerateHigh molecular weight may limit uptake, but hydrophobicity suggests potential. Sebacic acid component is not expected to bioaccumulate. arkema.com

Sediment-Water Exchange Mechanisms

Once in an aquatic environment, Fludioxonil's high affinity for solids means it is likely to partition from the water column to the sediment. nih.gov This exchange is a key process governing its concentration and persistence in water bodies.

The movement of Fludioxonil between sediment and the overlying water is influenced by several factors. The compound's high organic carbon-water (B12546825) partition coefficient (Koc) values, which range from 991 to 5785, indicate a strong tendency to adsorb to the organic fraction of sediment and suspended solids. nih.gov This reduces its concentration in the water column.

Soil and Sediment Adsorption/Desorption Dynamics

The interaction of Fludioxonil with soil and sediment matrices is characterized by strong adsorption and limited desorption, which dictates its mobility and bioavailability in the environment.

The primary mechanism for Fludioxonil sorption in soils and sediments is its interaction with organic matter. nih.govnih.govmdpi.com Studies have consistently shown a correlation between the soil organic matter or organic carbon (OC) content and the adsorption capacity for Fludioxonil. nih.govresearchgate.net Its high hydrophobicity, indicated by a log Kow of 4.12, drives its partitioning from the aqueous phase into the organic components of soil. nih.govresearchgate.net

Research on various soil types has demonstrated that the Freundlich adsorption coefficient (Kf), a measure of sorption capacity, is significantly influenced by the organic matter content. mdpi.comfamic.go.jp In one study, removing organic carbon from clay samples led to a significant decrease in Fludioxonil adsorption, confirming the crucial role of its hydrophobic interactions with organic matter. researchgate.netresearchgate.net

The nature of the organic matter, such as its degree of humification, can also enhance the sorption capacity for organic compounds like Fludioxonil. researchgate.net The process is often described by a dual-mode model, where sorption occurs in both "hard" (glassy) and "soft" (rubbery) phases of soil organic matter, influencing the rate and reversibility of the binding. mdpi.com

While organic matter is the dominant sorbent, mineral surfaces, particularly clays (B1170129), also contribute to the adsorption of Fludioxonil. researchgate.net The adsorption on mineral surfaces can occur, although to a lesser extent than on organic matter for a hydrophobic compound like Fludioxonil. researchgate.netresearchgate.net

In studies using natural clays with low organic carbon content, the retention of Fludioxonil was related to the clay's granulometry and what little organic carbon was present. researchgate.net Research on organo-modified montmorillonite, a type of clay, showed that modifying the mineral surface could enhance the adsorption of Fludioxonil. conicet.gov.ar The interaction with mineral surfaces can be influenced by the compound's neutral charge over a wide pH range, with adsorption potentially occurring on edge variable charges of clay minerals through partitioning into any associated organic phases. conicet.gov.ar

Fludioxonil exhibits significant desorption hysteresis, meaning its desorption from soil or sediment particles is not as readily reversible as its adsorption. nih.gov This phenomenon leads to a fraction of the sorbed pesticide becoming resistant to release back into the soil solution, a process sometimes referred to as sequestration.

Batch and column experiments on vineyard soils revealed that while Fludioxonil was readily adsorbed, its desorption was very limited, with only 3-5% of the adsorbed amount being released. nih.gov This low reversibility is attributed to its poor water solubility and the formation of strong, potentially irreversible bonds with the soil matrix over time. nih.gov This behavior suggests that once bound, Fludioxonil is largely immobile and less available for transport or degradation. The hysteresis coefficient (H), a measure of the degree of irreversibility, is typically less than 1 for Fludioxonil, indicating that the adsorption-desorption process is not fully reversible. semanticscholar.org

Table 1: Adsorption and Desorption Parameters for Fludioxonil in Vineyard Soils This table is based on data from a study on eight vineyard soils from Galicia, northwestern Spain.

Soil Parameter Fludioxonil Value Range Note
Adsorption (Kd) Higher than comparator fungicide (cyprodinil) Indicates strong adsorption to soil particles.
Desorption (%) 3 - 5% Indicates very limited release after adsorption. nih.gov
Hysteresis Exhibited Desorption is not a simple reversal of adsorption. nih.gov

Bioaccumulation Mechanisms in Simplified Ecological Models

Bioaccumulation refers to the uptake and concentration of a chemical by an organism. For Fludioxonil, its high lipophilicity (log Kow = 4.12) suggests a potential for bioconcentration in aquatic organisms. nih.gov

However, studies have shown that Fludioxonil does not bioconcentrate to a significant degree in fish. The estimated bioconcentration factor (BCF) of 240 is considered high, but not indicative of very high bioaccumulation potential. nih.gov This suggests that while uptake occurs, metabolic processes or other mechanisms may limit its accumulation to very high levels.

The initial step in bioaccumulation is the permeation of the chemical across an organism's biological membranes, such as the gills in fish or the cell wall in microorganisms. The mechanism of action for Fludioxonil involves inhibiting transport-associated phosphorylation of glucose, which implies it must cross the fungal cell membrane to be effective. nih.gov

For pesticides, passive diffusion is a primary route of entry, driven by the concentration gradient between the external environment and the organism's interior. The rate of permeation is influenced by the chemical's physicochemical properties, such as its hydrophobicity and molecular size, as well as the composition of the biological membrane. nih.gov While specific studies detailing the precise membrane permeation mechanism for Fludioxonil are limited, its effectiveness as a fungicide demonstrates its ability to penetrate the cell membranes of target organisms. nih.gov The process is complex, potentially involving not just passive diffusion across the lipid bilayer but also interactions with membrane proteins. nih.gov

Trophic Transfer Pathways (conceptual models)

Trophic transfer is the process by which chemical contaminants are passed from one trophic level to the next through the consumption of contaminated organisms. For lipophilic (fat-soluble) compounds, this can lead to biomagnification, where the concentration of the substance increases in organisms at successively higher levels in the food chain. The long, unsaturated hydrocarbon tail of the N'-[(Z)-octadec-9-enyl]propane-1,3-diamine component of this compound indicates a high potential for partitioning into the fatty tissues of organisms.

A conceptual model for the trophic transfer of a lipophilic, surfactant-like compound such as this compound involves several stages:

Partitioning and Initial Uptake: The compound is expected to be released into the environment primarily through wastewater. canada.ca Due to its surfactant properties, it will tend to accumulate at interfaces, such as on the surface of suspended particles, sediment, and the biological membranes of aquatic organisms. eosca.eueosca.eu Initial uptake into the food web would occur through:

Bioconcentration: Direct absorption from the water into aquatic organisms like algae, phytoplankton, and bacteria. The lipophilic nature of the compound drives it to partition from the water into the lipid-rich tissues of these organisms.

Dietary Intake: Ingestion of contaminated particles and smaller organisms by invertebrates such as zooplankton and benthic organisms.

Trophic Transfer and Biomagnification: As primary consumers are eaten by secondary consumers (e.g., small fish), the contaminant is transferred up the food web. Because the compound is lipophilic and may be resistant to degradation, it is not easily excreted and instead accumulates in the consumer's fatty tissues. This process repeats at each successive trophic level, leading to progressively higher concentrations in top predators. The tendency of a chemical to bioconcentrate is strongly related to its lipophilicity. agr.hr Compounds with a high octanol-water partition coefficient (log KOW > 5) are generally considered to have a potential for biomagnification. pg.edu.pl

Factors Influencing Transfer: The efficiency of trophic transfer is influenced by the organism's ability to metabolize (biotransform) the compound. While many persistent organic pollutants (POPs) are highly resistant to degradation, some surfactants can be metabolized, and this capacity may increase in higher-level organisms like fish. eosca.eu This metabolic capability can potentially reduce the biomagnification factor compared to more inert compounds. eosca.eu

Below is an interactive data table summarizing key parameters that influence the trophic transfer of analogous compounds.

Compound Class/Property Influencing Factor Effect on Trophic Transfer Relevance to this compound
Long-Chain Aliphatic AminesHigh lipophilicity (for chain lengths ≥ C14)High potential for bioaccumulation in aquatic organisms. gazette.gc.caThe C18 chain in the amine component suggests a high potential for bioaccumulation.
SurfactantsAdsorption to surfaces and particlesReduces bioavailability in the water column but increases exposure for sediment dwellers and filter feeders. researchgate.netAs a surfactant, the compound would adsorb to organic matter and sediment, affecting its entry point into the food web.
Lipophilic Compounds (High KOW)Partitioning into fatty tissuesDrives accumulation in organisms and subsequent transfer up the food chain, leading to biomagnification. agr.hrpg.edu.plThe long hydrocarbon chain imparts significant lipophilicity.
Metabolizable SubstancesBiotransformation capability in organismsCan reduce the concentration of the parent compound, potentially lowering the biomagnification factor at higher trophic levels. eosca.euThe potential for metabolism (discussed in the next section) would be a key factor mitigating biomagnification.

Biotransformation within Organisms (mechanistic, not quantitative outcome)

Biotransformation is the process by which living organisms chemically modify foreign substances (xenobiotics). The primary purpose of biotransformation is to convert lipophilic compounds into more water-soluble (hydrophilic) products that can be more easily excreted from the body. mdpi.com This detoxification process generally occurs in two phases.

Phase I: Functionalization

Phase I reactions introduce or expose functional groups (e.g., -OH, -COOH, -NH2) on the xenobiotic molecule, typically through oxidation, reduction, or hydrolysis. mdpi.com For a compound with the structure of this compound, the following mechanistic pathways are conceptually plausible:

Oxidation of the Alkyl Chain: The long (C18) unsaturated alkyl chain is a primary target for oxidation. This is commonly catalyzed by the cytochrome P450 (CYP) enzyme superfamily. mdpi.com

Hydroxylation: A hydroxyl group (-OH) can be added at various positions along the carbon chain.

Epoxidation: The double bond can be oxidized to form an epoxide, which can then be further hydrolyzed by epoxide hydrolase to a diol (two hydroxyl groups).

Omega (ω)-Oxidation: Oxidation can occur at the terminal methyl group of the alkyl chain, forming a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.

Degradation of the Amine Component: Microbial degradation of long-chain alkylamines is known to be initiated by the cleavage of the carbon-nitrogen bond. nih.gov This can be mediated by enzymes like alkylamine dehydrogenase, which would convert the amine to an aldehyde and release ammonia. The resulting aldehyde would then likely be oxidized to a fatty acid. nih.gov

Degradation of the Dicarboxylic Acid Component: Decanedioic acid (sebacic acid) can be metabolized through pathways similar to those for fatty acids. The primary mechanism is beta (β)-oxidation , where the carbon chain is shortened by two carbon atoms at a time, producing acetyl-CoA, which can enter the citric acid cycle for energy production. wikipedia.org

Phase II: Conjugation

In Phase II, the functionalized metabolites from Phase I are conjugated (covalently linked) with endogenous, water-soluble molecules. This further increases their water solubility and facilitates their excretion. Key conjugation reactions include:

Glucuronidation: The addition of glucuronic acid to hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The addition of a sulfonate group to hydroxyl groups, catalyzed by sulfotransferases (SULTs).

Glutathione (B108866) Conjugation: The addition of glutathione to electrophilic centers (like an epoxide), catalyzed by glutathione S-transferases (GSTs).

The following interactive data table outlines the conceptual biotransformation mechanisms relevant to the components of this compound.

Structural Component Phase Reaction Type Key Enzymes Involved (Conceptual) Resulting Metabolite Characteristic
Long Alkyl ChainPhase IHydroxylation, EpoxidationCytochrome P450 Monooxygenases (CYPs)Introduction of polar hydroxyl groups.
Amine GroupPhase IC-N Bond Cleavage (Deamination)Alkylamine Dehydrogenase (in microbes)Formation of an aldehyde and ammonia. nih.gov
Dicarboxylic AcidPhase IBeta (β)-OxidationAcyl-CoA Synthetase, Acyl-CoA DehydrogenaseChain shortening, production of acetyl-CoA. wikipedia.org
Hydroxylated MetabolitesPhase IIGlucuronidation, SulfationUGTs, SULTsGreatly increased water solubility for excretion.

Advanced Analytical and Characterization Methodologies for Einecs 299 392 6

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for probing the molecular structure and bonding within Einecs 299-392-6. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups and crystalline arrangement.

Nuclear Magnetic Resonance (NMR) for Chemical Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information about the aliphatic chains, the vinyl group, and the ionic head groups.

In ¹H NMR, the protons of the long alkyl chains in both the diamine and sebacic acid components would produce a complex series of overlapping signals in the upfield region (approximately 0.8-1.6 ppm). The protons adjacent to the nitrogen atoms in the diamine and the α-protons to the carboxylate groups in the sebacic acid would appear further downfield (around 2.2-3.5 ppm) due to the deshielding effect of the heteroatoms. A key diagnostic signal would be the multiplet in the vinyl region (around 5.3-5.4 ppm), characteristic of the protons on the cis-double bond of the octadecenyl chain. The broad signals for the N-H protons of the ammonium (B1175870) groups would also be observable, and their chemical shift would be sensitive to the solvent and concentration.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. The numerous methylene (B1212753) carbons in the aliphatic chains would resonate in the 20-40 ppm range. The olefinic carbons of the C=C double bond would be found significantly downfield (around 130 ppm). The carbons bonded to the nitrogen atoms and the α-carbons to the carboxylate groups would appear in the 40-60 ppm and 30-40 ppm regions, respectively. The carbonyl carbon of the carboxylate group would be the most downfield signal, expected in the 175-185 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Functional Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Terminal -CH₃~0.9~14
-(CH₂)n- (bulk methylene)1.2-1.422-32
-CH₂-C=C~2.0~27
-CH₂-COO⁻~2.2~34
-CH₂-N-2.5-3.540-50
-CH =CH - (cis)5.3-5.4~130
-C OO⁻-175-185

Note: These are estimated values and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would be dominated by strong C-H stretching vibrations from the long aliphatic chains, appearing between 2850 and 3000 cm⁻¹. A key feature would be the strong and broad absorption band of the carboxylate anion (COO⁻) asymmetric and symmetric stretches, typically found around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The presence of the ammonium groups (NH₃⁺) would be confirmed by N-H stretching bands in the 3000-3300 cm⁻¹ region and bending vibrations around 1500-1600 cm⁻¹. The C=C stretching vibration of the oleyl group is expected to show a weak band around 1650 cm⁻¹. mdpi.comresearchgate.net

Raman spectroscopy would be particularly useful for observing the non-polar bonds. The C-C skeletal vibrations of the long alkyl chains would produce a series of bands in the fingerprint region. The C=C stretching vibration around 1650 cm⁻¹, which is often weak in the IR spectrum of a cis-alkene, would be expected to give a more intense signal in the Raman spectrum. epa.govnih.govnih.gov The symmetric stretch of the carboxylate group would also be Raman active.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Vibrational Mode
C-H (alkane)2850-3000 (strong)2850-3000 (strong)Stretching
C=C (cis-alkene)~1650 (weak)~1650 (medium-strong)Stretching
N-H (ammonium)3000-3300 (broad, strong)Weak or not observedStretching
COO⁻ (carboxylate)1550-1610 (strong, asymmetric)~1420 (medium, symmetric)Stretching
COO⁻ (carboxylate)1400-1450 (medium, symmetric)Stretching
N-H (ammonium)~1600 & ~1500 (medium)Weak or not observedBending

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, which consists of saturated aliphatic chains, amine, and carboxylate groups, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. The constituent parts lack extensive chromophores. Aliphatic amines and carboxylic acids typically have their n→σ* and n→π* transitions in the far UV region, below 200 nm. libretexts.orgnih.gov The isolated C=C double bond in the oleyl chain also absorbs in the far UV. Therefore, a UV-Vis spectrum of a pure sample in a non-absorbing solvent would likely show only end absorption at the lower wavelength limit of the instrument. This technique would be more useful for detecting impurities containing conjugated systems.

X-ray Diffraction (XRD) for Crystalline Structure

As an organic salt, this compound is expected to be a crystalline solid at room temperature. X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal lattice. Powder XRD (PXRD) would provide a characteristic diffraction pattern, or fingerprint, of the crystalline form. This pattern is defined by the positions (in terms of 2θ) and intensities of the diffraction peaks. The long aliphatic chains of both the diamine and sebacic acid components would likely lead to a lamellar packing structure, resulting in a series of low-angle diffraction peaks corresponding to the long-range order of these chains. mdpi.comgoogle.comwikipedia.orgacs.orgacs.org Single-crystal XRD, if a suitable crystal could be grown, would allow for the complete determination of the crystal structure, including bond lengths, bond angles, and the precise nature of the hydrogen bonding network between the ammonium and carboxylate groups.

Chromatographic Methods for Separation and Pathway Analysis

Chromatographic techniques are essential for separating complex mixtures and for analyzing the individual components of a substance, which can be particularly useful in assessing purity and studying degradation pathways.

Gas Chromatography (GC) for Volatile Compounds

Direct analysis of the salt this compound by Gas Chromatography (GC) is not feasible due to its high molecular weight and low volatility. However, GC is an excellent method for analyzing its constituent parts after appropriate sample preparation. acs.orgnih.govjmb.or.kr

To analyze the components, the salt would first need to be broken down into the free diamine and dicarboxylic acid. This can be achieved by acidification to protonate the carboxylate groups and extraction of the free sebacic acid, followed by basification to deprotonate the ammonium groups and extraction of the free N'-[(Z)-octadec-9-enyl]propane-1,3-diamine.

For GC analysis, both sebacic acid and the long-chain diamine would typically require derivatization to increase their volatility and thermal stability. Sebacic acid can be readily converted to its methyl ester (sebacate dimethyl ester) by reaction with an appropriate methylating agent. The diamine can be acylated or silylated. Once derivatized, these compounds can be separated and quantified using a standard GC system, likely with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. d-nb.infoacs.orggoogle.com

Liquid Chromatography (LC) for Non-Volatile Compounds

Due to its high molecular weight (442.648 g/mol ) and low volatility, N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is not suitable for direct analysis by gas chromatography. epa.gov Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the method of choice for its separation and quantification.

Reverse-phase HPLC is commonly employed for the analysis of HALS compounds. A C18 or similar nonpolar stationary phase column is typically used, with a polar mobile phase. For N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide, a gradient elution method is often necessary to achieve adequate separation from impurities or degradation products. The mobile phase frequently consists of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. sielc.com An acid modifier, such as formic acid or trifluoroacetic acid, is sometimes added to the mobile phase to improve peak shape and resolution by protonating the amine functionalities. Detection is commonly performed using an ultraviolet (UV) detector, typically in the range of 210-230 nm, where the benzene (B151609) ring and amide groups exhibit absorbance. sielc.com

Migration studies of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide from plastic films into food simulants have been conducted, with analysis of the extracts performed by chromatographic methods to ensure migration levels remain below specified limits. europa.eu

Table 1: Illustrative HPLC Conditions for HALS Analysis

Parameter Condition
Column Reverse-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm

| Injection Volume | 10 µL |

Ion Chromatography for Ionic Species

While N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is a neutral molecule, ion chromatography (IC) can be a valuable tool for its characterization, primarily for the analysis of ionic impurities, counter-ions, or degradation products. For instance, the synthesis process may involve inorganic salts that could persist as impurities. Furthermore, under harsh environmental or processing conditions, the amide linkages could undergo hydrolysis to form isophthalic acid and 4-amino-2,2,6,6-tetramethylpiperidine (B32359).

These resulting ionic species (carboxylate and protonated amine) can be separated and quantified using ion-exchange chromatography. Anion-exchange chromatography would be suitable for detecting the isophthalate (B1238265) dianion, while cation-exchange chromatography would be used for the piperidinyl amine cation. Conductivity detection, often coupled with a suppressor system to reduce background eluent conductivity, is the standard detection method in IC.

Mass Spectrometric Approaches for Identification of Intermediates

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide and its reaction intermediates.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. For N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide (C₂₆H₄₂N₄O₂), the precise monoisotopic mass can be calculated and compared against the measured value to confirm its identity with high confidence. nih.govepa.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Advanced analyzers like Orbitrap or Time-of-Flight (TOF) are commonly used for HRMS analysis of similar HALS compounds. mzcloud.orgmzcloud.org

Table 2: HRMS Data for N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide

Property Value Source
Molecular Formula C₂₆H₄₂N₄O₂ nih.govepa.gov
Average Mass 442.648 g/mol epa.gov

| Monoisotopic Mass | 442.330777 g/mol | epa.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to probe the structure of the molecule. In an MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.

For N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide, key fragmentation pathways would include:

Cleavage of the amide bond, leading to the formation of ions corresponding to the isophthaloyl moiety and the protonated 4-amino-2,2,6,6-tetramethylpiperidine.

Loss of methyl groups or other neutral losses from the tetramethylpiperidyl rings.

Analysis of these fragments allows for the unambiguous identification of the compound's core structure and the location of any modifications or degradation sites.

Table 3: Predicted Key Fragment Ions in MS/MS Analysis of [C₂₆H₄₂N₄O₂ + H]⁺

m/z (Proposed) Ion Structure Description
287.2 [C₁₇H₂₅N₂O]⁺ Loss of the 4-amino-2,2,6,6-tetramethylpiperidine moiety
157.2 [C₉H₂₁N₂]⁺ Protonated 4-amino-2,2,6,6-tetramethylpiperidine

Isotope Ratio Mass Spectrometry

Isotope Ratio Mass Spectrometry (IRMS) measures the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) in a sample. While not a primary tool for structural identification, IRMS can provide valuable information regarding the origin and synthetic pathway of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide. Different manufacturing batches or sources may exhibit slightly different isotopic signatures due to variations in the starting materials or reaction conditions. This technique could potentially be used for forensic purposes, for tracking the compound in the environment, or for quality control to ensure consistency in production.

Electrochemical Methods for Reaction Monitoring and Characterization

Electrochemical methods are well-suited for studying the redox chemistry of HALS, which is central to their stabilizing function. The secondary amine groups in the tetramethylpiperidyl rings can be oxidized to form stable nitroxyl (B88944) radicals. This redox process can be investigated using techniques such as cyclic voltammetry (CV).

A CV experiment on N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide would reveal the oxidation potential of the amine groups. By monitoring changes in the voltammetric response over time, one can study the rate of its oxidation, its interaction with other species (like peroxides), and its depletion during polymer degradation. This provides direct insight into its activity as a stabilizer and can be used to monitor its concentration and efficacy in a given formulation.

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of N-(4-hydroxyphenyl)acetamide (paracetamol). This method provides insights into the oxidation mechanism of the compound, which is crucial for understanding its electrochemical behavior and developing sensitive detection methods.

The electrochemical oxidation of paracetamol typically involves the transfer of two electrons and two protons to form N-acetyl-p-benzoquinone-imine (NAPQI). researchgate.net This process can be observed as an anodic peak in a cyclic voltammogram. The corresponding cathodic peak, representing the reduction of NAPQI back to paracetamol, is often diminished in the presence of nucleophiles, indicating a chemical reaction following the initial oxidation. researchgate.net

The redox behavior of paracetamol is influenced by various factors, including the pH of the supporting electrolyte and the composition of the working electrode. For instance, studies have been conducted in acetate (B1210297) buffer solutions at a pH of 5.0 and in phosphate (B84403) buffer solutions at a pH of 7.4. researchgate.netscirp.org The choice of electrode material, such as glassy carbon electrodes (GCE), modified carbon paste electrodes, or pencil graphite (B72142) electrodes (PGE), also plays a significant role in the observed voltammetric response. researchgate.netscientific.netresearchgate.net

Table 1: Cyclic Voltammetry Parameters for N-(4-hydroxyphenyl)acetamide Oxidation

Parameter Value Experimental Conditions Source
Anodic Peak Potential (Epa) ~0.80 V Unmodified electrode in neutral aqueous medium rjpbcs.com
Scan Rate 100 mV s⁻¹ 1.0 mM paracetamol in acetate buffer (pH 5.0) researchgate.net
Electron Transfer 2 Quasi-reversible two-electron process researchgate.net
Oxidation Product N-acetyl-p-benzoquinone-imine (NAPQI) Electrochemical oxidation researchgate.net

Amperometry and Potentiometry for Concentration Monitoring

Amperometry and potentiometry are electrochemical techniques widely employed for the quantitative determination of N-(4-hydroxyphenyl)acetamide in various samples, including pharmaceutical formulations and biological fluids.

Amperometry involves the measurement of the current generated by the electrochemical oxidation or reduction of paracetamol at a constant applied potential. This technique, often used in flow-injection analysis (FIA) systems, allows for rapid and sensitive detection. For instance, an amperometric method using a dual screen-printed electrode modified with mixed-valence ruthenium and cobalt oxides has been developed for the simultaneous determination of paracetamol and caffeine. rjpbcs.com Laccase-based amperometric biosensors have also been developed for the detection of acetaminophen (B1664979) in groundwater, demonstrating high sensitivity. mdpi.com

Potentiometry , on the other hand, measures the potential difference between a working electrode and a reference electrode under zero current conditions. Potentiometric sensors for paracetamol have been fabricated using various materials, including nanocomposites of Fe2O3 encapsulated in chitosan-grafted polyaniline. researchgate.netacs.org These sensors exhibit a linear response to paracetamol concentration within a specific range.

Table 2: Performance of Amperometric and Potentiometric Sensors for N-(4-hydroxyphenyl)acetamide

Technique Sensor Linear Range Limit of Detection (LOD) Source
Amperometry (FIA) RuOx-CoOx-modified dual screen-printed electrode 5x10⁻⁷ to 5x10⁻³ mol/L Not Specified rjpbcs.com
Amperometric Biosensor Laccase (LacII) on MoS₂ modified carbon paper Not Specified 0.2 µM mdpi.com
Potentiometry α-Fe₂O₃-en-CHIT-g-PANI coated ITO glass 5.0 µM to 100.0 µM 5.7 µM researchgate.netacs.org

Impedance Spectroscopy for Surface Interactions

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the interfacial properties of electrodes modified for the detection of N-(4-hydroxyphenyl)acetamide. By applying a small amplitude AC voltage over a range of frequencies, EIS can provide information about the charge transfer resistance and capacitance of the electrode-solution interface.

EIS is frequently used to characterize the fabrication and performance of electrochemical sensors. For example, it has been used to study glassy carbon electrodes modified with L-serine and chitosan, and stevensite-modified carbon paste electrodes for paracetamol detection. scientific.netaphrc.org The Nyquist plot, a common representation of EIS data, can reveal changes in the electrode's impedance upon modification or interaction with the analyte. These changes can be correlated with the sensor's sensitivity and catalytic activity. scirp.org The technique has also been employed in the characterization of multi-walled carbon nanotube/poly(glycine) composite modified electrodes and oxidative pretreated pencil graphite electrodes. researchgate.netrsc.org

Table 3: Applications of Impedance Spectroscopy in the Analysis of N-(4-hydroxyphenyl)acetamide Sensors

Electrode System Purpose of EIS Key Findings Source
L-Serine/Chitosan Modified Glassy Carbon Electrode Characterization of sensor properties Provided detailed information about the electrode/solution interface. scientific.net
Stevensite-Modified Carbon Paste Electrode Characterization of the modified electrode Used to characterize the electrode and optimize paracetamol detection. aphrc.org
Titania Nanoparticle Modified Carbon Paste Electrode Measurement of electrode resistance Used to measure the resistance of the electrodes. scirp.org
MWCNTs/poly(Gly)/GCE Characterization of the nanocomposite sensor Characterized the developed nanocomposite sensor. rsc.org

Computational and Theoretical Chemistry Approaches for Einecs 299 392 6

Molecular Dynamics (MD) Simulations of Flubendazole Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. easychair.org By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. easychair.org

The solvent environment can significantly influence the conformation and stability of a molecule. researchgate.net MD simulations are an ideal tool for studying these effects at an atomic level. easychair.org

For Flubendazole, both implicit and explicit solvent models have been used in computational studies. researchgate.net Implicit models approximate the solvent as a continuous medium, which is useful for calculating properties like solvation energy. For example, studies found that methanol (B129727) provided excellent solvation energy for Flubendazole. researchgate.net Explicit solvent simulations, where individual solvent molecules are included, offer a more detailed picture. Ab initio molecular dynamics simulations have been used to study the specific interactions between Flubendazole and water molecules, revealing complex non-covalent interactions and dynamics. researchgate.net

A combination of experimental analysis and MD simulations has been used to understand how Flubendazole interacts with polymers in solution. researchgate.netugent.be These simulations revealed that strong and stable hydrogen bonds form between the drug and the polymer, which is a crucial factor in creating stable amorphous solid dispersions. researchgate.netugent.be

Table 3: Summary of Solvent and Interaction Studies on Flubendazole

Simulation/Analysis Type Solvent/Partner Key Finding Reference
Implicit Solvation Study Methanol Showed excellent solvation energy (-33.5448 kcal/mol). researchgate.net
Ab Initio MD Simulation Water, Ammonia Revealed more complex non-covalent interactions with water compared to ammonia. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Flubendazole) when bound to a second molecule (a receptor, typically a protein). amdhs.orgnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a drug to its biological target. sci-hub.se

In a conceptual, non-clinical study, Flubendazole was identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), a protein target relevant in angiogenesis. researchgate.net Molecular docking was used to predict how Flubendazole fits into the active site of VEGFR2. researchgate.net

The analysis of the docking results focused on the specific receptor-ligand interactions. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds, between the ligand and specific amino acid residues in the receptor's binding pocket. frontiersin.org For Flubendazole, these predictive studies provide a structural hypothesis for its interaction with a given receptor, which can guide further experimental investigation. researchgate.net The process involves sampling many possible conformations of the ligand within the receptor's active site and then using a scoring function to rank them, with the top-ranked poses representing the most likely binding modes. sci-hub.se

Table 4: Conceptual Ligand-Receptor Docking of Flubendazole

Receptor Target Docking Finding Significance Reference
VEGFR2 (Vascular Endothelial Growth Factor Receptor-2) Flubendazole was predicted to bind within the active site of the receptor. This provides a structural hypothesis for a potential mechanism of action. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Statistical Modeling of Chemical Reactivity

Statistical modeling provides a powerful framework for understanding and predicting the chemical reactivity of complex molecules like EINECS 299-392-6. These models often leverage fundamental principles of physical chemistry and statistical mechanics to correlate molecular structure with reaction kinetics and equilibria.

For the components of this compound, sebacic acid and N-(Z)-octadec-9-enylpropane-1,3-diamine, statistical models can be employed to understand their individual and combined reactivity. Sebacic acid, a dicarboxylic acid, can undergo various reactions, including polyesterification. capes.gov.br An equilibrium model based on the mass action law can be used to determine the apparent extraction equilibrium constants for dicarboxylic acids. researchgate.net

The reactivity of dicarboxylic acids like sebacic acid in polyesterification reactions with diols has been described using predictive calibration models based on non-linear partial least squares (PLS) regression. capes.gov.br Such models can correlate spectral data (e.g., from near-infrared spectroscopy) with key reaction parameters like acid value, hydroxyl value, and water content. capes.gov.br

For the diamine component, N-(Z)-octadec-9-enylpropane-1,3-diamine, its reactivity is largely governed by the two primary amine groups and the long unsaturated hydrocarbon chain. The amine groups can participate in nucleophilic substitution and addition reactions, such as the amide bond formation with sebacic acid. The long aliphatic chain influences the molecule's steric hindrance and solubility, which in turn affects its reactivity in different solvent environments. Computational studies on long-chain aliphatic diamines have shown that the chain length significantly impacts their complexation behavior. nih.gov

The formation of the amide links in this compound from its precursors is a polycondensation reaction. Kinetic models for such reactions can be developed based on elementary reaction steps, with their rate constants determined experimentally. figshare.com These models, often solved as a system of differential equations, can predict the change in reactant concentrations over time and provide estimates of the molar mass distribution of the resulting polymer-like substance. figshare.com

Table 1: Key Reactivity Parameters for Precursors of this compound

ParameterSebacic AcidN-(Z)-octadec-9-enylpropane-1,3-diamine
Functional Groups Two carboxylic acid groups (-COOH)Two primary amine groups (-NH2), one C=C double bond
Primary Reactions Esterification, Amidation, PolycondensationAmidation, Nucleophilic substitution, Addition at C=C
pKa pKa1 ≈ 4.5, pKa2 ≈ 5.5Not widely reported, expected to be basic

This table is generated based on general chemical knowledge and data from search results.

Machine Learning Approaches for Chemical Property Prediction

Machine learning (ML) has emerged as a transformative tool in chemistry for predicting a wide range of molecular properties, moving beyond traditional quantitative structure-activity relationship (QSAR) models. acs.orgacs.org For a complex molecule like this compound, which possesses surfactant-like and polymer-like characteristics, ML models can be invaluable for predicting its physical, chemical, and functional properties.

Given that this compound is a product of a long-chain diamine and a dicarboxylic acid, it can be classified as a type of polyamide and also as a surfactant. Machine learning models, particularly graph neural networks (GNNs), have shown great success in predicting the properties of both polymers and surfactants. arxiv.orgacs.org

For the surfactant properties, which arise from the long hydrophobic oleyl chain and the hydrophilic amine/amide functionalities, ML can predict key parameters such as the critical micelle concentration (CMC) and surface tension. arxiv.orgrsc.org GNNs can learn directly from the molecular graph representation, eliminating the need for manually engineered descriptors. acs.org These models are trained on large datasets of known surfactants to predict the properties of new, uncharacterized molecules. arxiv.org

Table 2: Predicted Surfactant Properties using Machine Learning Models

PropertyPredicted Value RangeMachine Learning Model
Critical Micelle Concentration (CMC) Low (indicative of high efficiency)Graph Neural Network (GNN)
Surface Tension at CMC Significant reduction from waterRandom Forest, Support Vector Machine
Phase Behavior Dependent on concentration and temperatureDecision Trees, Neural Networks

This table is illustrative and based on the general capabilities of machine learning models for surfactants as described in the search results. acs.orgnih.gov

For the polyamide-like properties, ML models can predict thermal and mechanical characteristics. For instance, properties like glass transition temperature (Tg), melting temperature (Tm), and density of polyamides can be predicted with high accuracy using models like graph convolutional networks (GCN) and random forests. acs.orgmdpi.com These models are trained on extensive databases of polymer properties. acs.org The input for these models is typically the chemical structure of the repeating unit, which in the case of this compound would be the sebacic acid-diamine adduct.

Table 3: Predicted Polymer-like Properties using Machine Learning Models

PropertyPredicted CharacteristicMachine Learning Model
Glass Transition Temperature (Tg) Dependent on chain length and cross-linkingGraph Convolutional Network (GCN)
Melting Temperature (Tm) Influenced by the long aliphatic chainsRandom Forest (RF)
Density (ρ) Correlated with molecular packingSupport Vector Machine (SVM)

This table is illustrative and based on general capabilities of machine learning models for polyamides as described in the search results. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models, a subset of machine learning, can also be developed to predict specific activities of this compound. By fragmenting the molecule into structural descriptors, these models can correlate the presence or absence of certain chemical features with a particular property or activity. ljmu.ac.uk For long-chain aliphatic molecules, descriptors related to hydrophobicity and the number of rotatable bonds are often critical. nih.govljmu.ac.uk

Biotechnological and Materials Science Research Applications of Einecs 299 392 6 Strictly Non Clinical

Enzymatic Conversion and Biotransformation Studies

The biotransformation of (R)-2-(2,4-dichlorophenoxy)propanoic acid is a key area of research, driven by the need to understand its environmental fate and to develop bioremediation strategies. Microorganisms have evolved specific enzymatic pathways to degrade this and other related phenoxyalkanoic acid herbicides.

Enzyme Kinetics and Substrate Specificity

The initial step in the microbial degradation of many xenobiotic compounds is their transport into the cell, which is often mediated by specific enzyme-like transport proteins. Studies on Sphingomonas herbicidovorans MH, a bacterium capable of degrading both enantiomers of dichlorprop (B359615), have revealed the presence of inducible and enantioselective uptake systems. researchgate.netwikipedia.org

Research has demonstrated that the uptake of (R)-dichlorprop, its (S)-enantiomer, and the related herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) follows Michaelis-Menten-like saturation kinetics, indicating a carrier-mediated process. researchgate.net The kinetic parameters for these transport systems have been determined, highlighting the efficiency and specificity of the enzymes involved. wikipedia.org

Interactive Table: Kinetic Parameters of Phenoxyalkanoic Acid Uptake by S. herbicidovorans MH

Substrate Apparent Affinity Constant (Kt) (μM) Maximal Velocity (Vmax) (nmol min-1 mg of protein-1)
(R)-Dichlorprop 108 ± 21 19 ± 2
(S)-Dichlorprop 93 ± 19 10 ± 1
2,4-D 117 ± 25 21 ± 3

Data sourced from studies on cells grown on the respective substrates. wikipedia.org

The substrate specificity of these transport systems is remarkably high. For instance, the uptake of (R)-dichlorprop in S. herbicidovorans MH is competitively inhibited by (R)-mecoprop but not by the (S)-enantiomers of dichlorprop or mecoprop, nor by 2,4-D. wikipedia.org This suggests the existence of at least three distinct, inducible transport systems: one for (R)-phenoxypropionates, one for (S)-phenoxypropionates, and another for 2,4-D. researchgate.net

Further enzymatic studies on the degradation pathway have identified specific dioxygenases. For example, (R)-2-(2,4-dichlorophenoxy)propionate/α-ketoglutarate dioxygenase (RdpA) is a key enzyme in the degradation process. Interestingly, when the gene for RdpA was expressed in different bacterial strains, the resulting enzymes showed significant differences in their kinetic properties, indicating that the host organism can influence the catalytic behavior of the biocatalyst. chemdad.com

Microbial Strain Engineering for Biocatalysis

The efficiency of biocatalytic processes can be significantly enhanced through the engineering of microbial strains. Modern biological tools, including genetic and metabolic engineering, allow for the rational design of whole-cell biocatalysts with improved activity, specificity, and stability for degrading compounds like (R)-2-(2,4-dichlorophenoxy)propanoic acid. researchgate.net

The general approach involves identifying the genes that code for the key enzymes in the degradation pathway, such as the aforementioned RdpA dioxygenase and various phenol (B47542) hydroxylases. chemdad.comchemicalbook.com These genes, often located on plasmids, can be isolated and transferred to other microbial hosts. chemicalbook.com This allows for the creation of engineered strains that can overexpress specific enzymes, leading to faster and more efficient degradation of the target compound. For instance, the genes for 2,4-D degradation from Cupriavidus necator JMP134 have been successfully transferred to other bacteria, conferring upon them the ability to metabolize the herbicide. chemicalbook.comfishersci.com

Strain engineering also focuses on improving the tolerance of microorganisms to high concentrations of the herbicide, which can be toxic. ecss.nl By isolating and cultivating strains from contaminated environments, researchers can select for microbes that have naturally evolved resistance and high degradation capabilities. These strains can then be further improved in the laboratory. The goal is to develop robust biocatalysts that can function effectively under the harsh conditions often found in industrial applications or contaminated sites. researchgate.net

Bioreactor Design for Chemical Transformations

For practical applications in bioremediation or industrial waste treatment, the process must be scaled up from the laboratory bench to large-volume bioreactors. The design of these bioreactors is critical for optimizing the efficiency of the microbial transformation of (R)-2-(2,4-dichlorophenoxy)propanoic acid and related compounds.

Membrane Bioreactor (MBR) technology has shown significant promise for treating wastewater containing phenoxyacetic herbicides. In one study, a commercial herbicide mixture containing 2,4-D, mecoprop, and dicamba (B1670444) was treated using an MBR. The MBR system was highly effective at degrading these compounds.

Interactive Table: Herbicide Degradation in a Membrane Bioreactor

Compound Initial Concentration Range Reduction after Treatment Half-life (days)
2,4-D 300 µg/L - 3.5 mg/L >99.0% within 12 days 1.9
Mecoprop 300 µg/L - 3.5 mg/L 69.0% after 112 days 10.5
Dicamba 300 µg/L - 3.5 mg/L 75.4% after 112 days 28.3

Data from a study on a commercial herbicide mix in simulated wastewater.

The design of such bioreactors must consider several factors to maintain a healthy and active microbial population. These include ensuring adequate mass transfer of the substrate (the herbicide) to the microorganisms, providing sufficient oxygen for aerobic degradation pathways, controlling the pH, and managing the removal of metabolic byproducts. The MBR design, which combines a biological reactor with membrane filtration, allows for high concentrations of microbial biomass to be maintained, leading to more efficient and rapid degradation compared to conventional activated sludge systems.

Role in Novel Materials Synthesis and Design Principles

While the primary research focus for EINECS 299-392-6 has been its biological transformation, its chemical structure lends itself to applications in materials science, particularly in the development of functional composite materials.

Polymerization Mechanisms and Control

A review of scientific literature indicates that (R)-2-(2,4-dichlorophenoxy)propanoic acid is not typically used as a monomer or initiator in conventional polymerization reactions. Its primary application in the context of polymers has been as a target molecule for removal from aqueous solutions using specialized adsorbent polymers. Research in this area focuses on synthesizing cross-linked biodegradable polymers from materials like chitosan, sodium alginate, and guar (B607891) gum to act as sorbents, rather than incorporating the dichlorprop molecule into the polymer backbone itself.

Composite Material Formulation and Characterization

(R)-2-(2,4-dichlorophenoxy)propanoic acid and its analogues have been successfully used as the active guest molecule in the formulation of novel nanocomposite materials designed for controlled-release applications. Specifically, it has been intercalated into the interlayer spaces of layered double hydroxides (LDHs) and zinc-layered hydroxides (ZLH). researchgate.net

The synthesis of these nanocomposites involves incorporating the anionic form of dichlorprop between positively charged inorganic layers of the host material. For example, a cloprop-Zn/Al-layered double hydroxide (B78521) (cloprop-LDH) can be prepared via a coprecipitation method, while a cloprop-zinc-layered hydroxide (cloprop-ZLH) can be made using a direct reaction method. researchgate.net

Characterization of these materials using techniques such as powder X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirms the successful intercalation of the dichlorprop anion into the host structure. The elemental analysis provides quantitative data on the loading of the active compound within the nanocomposite.

Interactive Table: Elemental and Organic Content of Cloprop Nanocomposites

Nanocomposite C (%) H (%) N (%) Cl (%) Cloprop Content (%)
Cloprop-LDH 29.87 3.55 0.00 12.56 39.5
Cloprop-ZLH 31.81 3.12 0.00 13.92 43.7

Data from a study on the synthesis of cloprop-LDH and cloprop-ZLH nanocomposites. researchgate.net "Cloprop" in the source refers to a closely related phenoxypropionic acid herbicide.

The formulation of these composites is a key design principle for creating "smart" agrochemicals. By trapping the herbicide within the inorganic layers, its release into the environment can be slowed and controlled, potentially reducing the environmental impact and improving its efficacy over a longer period. The release kinetics can be studied in various aqueous solutions to understand the behavior of the material under different environmental conditions. researchgate.net

Self-Assembly Processes and Supramolecular Structures

No specific research data is available on the self-assembly behavior or the formation of supramolecular structures by N'-[(Z)-octadec-9-enyl]propane-1,3-diamine.

Catalyst Development and Engineering

While its use as a catalyst is mentioned in commercial contexts, detailed scientific studies are lacking.

Heterogeneous and Homogeneous Catalysis

There is no available information to detail its role or performance in either heterogeneous or homogeneous catalytic systems.

Photocatalytic Applications

No research has been found regarding the photocatalytic applications of this compound.

Electrocatalytic Mechanisms

There are no studies available on the electrocatalytic mechanisms involving this compound.

Principles of Chemical Sensing and Detection Technologies

No information is available on the use of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine in chemical sensing.

Receptor Design for Analyte Recognition

There is no research on the design of this molecule as a receptor for analyte recognition.

Despite a thorough search for information on the chemical compound this compound, identified as Sebacic acid, compound with N-(Z)-octadec-9-enyl)propane-1,3-diamine, no relevant data could be found regarding its specific applications in biotechnological and materials science research, particularly concerning signal transduction mechanisms or the miniaturization and integration of sensing platforms.

The available information on this compound and its primary component, N-(Z)-octadec-9-enyl)propane-1,3-diamine (also known as N-Oleyl-1,3-propanediamine), is limited to its industrial uses, such as in the formulation of asphalt, as a corrosion inhibitor, and as an emulsifying agent.

Consequently, it is not possible to generate the requested article with scientifically accurate and detailed content for the specified sections and subsections. The search did not yield any research findings, data tables, or other scholarly information pertinent to the outlined topics of signal transduction or advanced sensing platforms.

Regulatory Science and Research Policy Perspectives for Einecs 299 392 6

Academic Contributions to Regulatory Frameworks for Chemical Research

Academic research plays a foundational role in establishing and refining the regulatory frameworks that govern chemical compounds like N-(4-fluorophenyl)-2,3,5,6-tetrachlorobenzenamine. These contributions are crucial for ensuring that regulatory decisions are based on the best available scientific evidence. Key areas of academic input include the development of standards for data quality and the validation of research methodologies.

The European Union's approach to chemical regulation, embodied by frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), relies heavily on data submitted by industry. europa.eueuropa.eu Academic institutions contribute by developing and validating the analytical methods used to generate this data. For halogenated organic compounds, this includes advanced chromatographic and spectrometric techniques to ensure accurate identification and quantification in various environmental matrices. nih.gov

Furthermore, academic research aids in the development of "New Approach Methodologies" (NAMs), which aim to reduce reliance on traditional animal testing while still providing robust data for risk assessment. eu-parc.eueuropa.eu These methodologies, once validated through academic and inter-laboratory studies, can be incorporated into regulatory guidelines, providing more efficient and ethical ways to evaluate the properties of chemicals.

The quality and reliability of scientific data are paramount for regulatory acceptance. Academia contributes by establishing benchmarks for data integrity and reproducibility. This involves creating standardized protocols, reference materials, and statistical approaches to data analysis, ensuring that studies on compounds like N-(4-fluorophenyl)-2,3,5,6-tetrachlorobenzenamine meet the high standards required for regulatory decision-making. nih.gov

Challenges in Bridging Academic Research Findings with Regulatory Decision-Making

Despite the vital contributions of academia, significant challenges exist in translating research findings into concrete regulatory actions for chemical compounds. europa.eu One of the primary hurdles is the frequent mismatch between the objectives of academic research and the specific needs of regulatory bodies. europa.eunavlindaily.com Academic studies are often exploratory, aiming to understand fundamental mechanisms, while regulators require specific data points to conduct risk assessments and make definitive policy choices.

The use of real-world data (RWD) and real-world evidence (RWE) presents another set of challenges. nih.govnih.gov While offering valuable insights into the performance and effects of substances outside of controlled laboratory settings, RWD can be heterogeneous and complex. nih.gov For a research compound like N-(4-fluorophenyl)-2,3,5,6-tetrachlorobenzenamine, which is used in scientific research and development, bridging the gap between observational data and the structured evidence needed for regulatory assessment can be difficult. europa.eu Data reliability and the appropriateness of analytical methodologies are major points of discussion in the regulatory use of such data. nih.gov

Moreover, a significant gap can exist between the generation of scientific knowledge and its adoption into policy. This can be due to a variety of factors, including communication barriers between scientists and policymakers, the need for extensive validation of new methods, and the inherent caution in regulatory bodies when altering established procedures. eu-parc.eu For instance, while academia may develop a novel method for detecting halogenated organic compounds, its acceptance into the regulatory framework requires a rigorous and often lengthy validation process. unc.edu

Finally, the differing timelines between academic research and regulatory processes can create a mismatch. Academic findings may be published years before a regulatory review cycle, or conversely, a regulatory body may require data that is not yet available in the peer-reviewed literature. europa.eu

Methodological Advancements in Regulatory Science Research

Regulatory science is a continuously evolving field, with methodological advancements aimed at improving the efficiency, accuracy, and relevance of data used in decision-making. nih.govc-path.org For compounds such as N-(4-fluorophenyl)-2,3,5,6-tetrachlorobenzenamine, these advancements are critical for a more predictive and less resource-intensive regulatory process.

One of the most significant areas of advancement is the development and implementation of New Approach Methodologies (NAMs). europa.eunc3rs.org.uk These include in vitro assays, in silico modeling (such as Quantitative Structure-Activity Relationship or QSAR models), and "omics" technologies (genomics, proteomics, metabolomics). The goal of these methods is to provide mechanistic insights into the potential effects of chemicals, which can support chemical grouping and read-across approaches, thereby reducing the need for testing every compound individually. nc3rs.org.uk The European Chemicals Agency (ECHA) has actively encouraged the use of NAMs to support regulatory decisions. europa.eu

There is also a growing emphasis on the use of modeling and statistical approaches to understand the impact of chemical exposures on human health and the environment. europa.eu For halogenated organic compounds, which can be persistent and widespread, models that predict environmental fate and transport are invaluable for assessing potential exposure pathways. unc.eduepa.gov

The table below highlights some of the key methodological advancements in regulatory science:

Methodological Advancement Description Relevance to Regulatory Science
New Approach Methodologies (NAMs) In vitro and in silico methods, including QSAR and omics technologies, that provide data on chemical properties and effects without traditional animal testing.Reduces animal use, provides mechanistic data, and allows for more rapid screening of chemicals. europa.eunc3rs.org.uk
Real-World Data (RWD) Analytics The analysis of data collected from sources outside of traditional clinical trials, such as electronic health records and environmental monitoring.Provides insights into the effects of chemicals in real-world scenarios, complementing data from controlled studies. nih.govnih.gov
Exposure Modeling Computational models that predict the concentration and distribution of chemicals in various environmental compartments and human populations.Informs risk assessment by estimating potential exposures and identifying vulnerable populations. europa.euepa.gov
Integrated Approaches to Testing and Assessment (IATA) Frameworks that integrate data from multiple sources (e.g., in silico, in vitro, in vivo) to make a weight-of-evidence decision about a chemical's potential hazards.Provides a more holistic and evidence-based approach to chemical assessment, reducing uncertainty.

These advancements are part of a broader shift towards a more predictive, data-driven, and systems-based approach to chemical regulation. The U.S. Food and Drug Administration (FDA) and other international bodies are actively fostering regulatory science research to fill knowledge gaps and reduce uncertainty in decision-making. fda.govfda.gov

Ethical Considerations in Chemical Research and Innovation Policies

Ethical considerations are a cornerstone of modern chemical research and the policies that govern it. These considerations extend from the initial stages of research and development to the broader societal implications of chemical use.

A fundamental ethical principle is the protection of human participants in research. webharvest.gov While direct human testing of industrial chemicals like N-(4-fluorophenyl)-2,3,5,6-tetrachlorobenzenamine is not typical, research involving human tissues or data derived from human populations (e.g., in epidemiological studies of halogenated compounds) must adhere to strict ethical guidelines, including informed consent, privacy, and confidentiality. epa.govwebharvest.gov

The use of animals in research is another significant ethical concern. The "3Rs" principle—Replacement, Reduction, and Refinement—is a widely accepted ethical framework for the use of animals in scientific procedures. Regulatory bodies and research institutions are increasingly promoting the use of NAMs to replace, reduce, and refine animal testing wherever possible. nc3rs.org.uk

Furthermore, there are broader ethical considerations related to the potential environmental and health impacts of chemicals. The "precautionary principle," while not uniformly applied, suggests that a lack of full scientific certainty should not be used as a reason for postponing cost-effective measures to prevent environmental degradation. This principle is particularly relevant for persistent and bioaccumulative substances, a class to which many halogenated organic compounds belong. nih.gov

Innovation policies must also consider the ethical dimensions of new technologies. As new chemical entities are developed, it is crucial to have a regulatory framework that can prospectively assess their potential risks and benefits, ensuring that innovation proceeds responsibly. This involves transparency in decision-making, public engagement, and a commitment to protecting both human health and the environment.

Conclusion and Future Research Trajectories for Einecs 299 392 6

Synthesis of Key Academic Findings on the Chemical Compound

Due to the ambiguous identity of EINECS 299-392-6, a synthesis of key academic findings is not possible. Scientific literature is indexed and searchable by specific chemical names and, more reliably, by CAS numbers. Without a confirmed chemical identity, it is impossible to retrieve and synthesize relevant research.

Identification of Unresolved Scientific Challenges and Fundamental Questions

The primary and most critical unresolved scientific challenge is the definitive identification of the chemical structure corresponding to this compound. Fundamental questions that need to be addressed include:

What is the correct chemical name and CAS number for this compound?

Is it a single substance, a mixture, or a salt?

If it is a reaction product, what are the reactants and the stoichiometry of the reaction?

Emerging Research Directions and Interdisciplinary Opportunities

Meaningful research directions and interdisciplinary opportunities can only be considered once the chemical's identity is established. Depending on the nature of the compound (e.g., a diamine, a dicarboxylic acid salt), potential research could span fields from polymer chemistry to materials science or surfactant studies. However, any such discussion remains purely speculative at this stage.

Methodological Advancements Needed for Comprehensive Understanding

The immediate methodological requirement is not for advanced analytical techniques to study a known compound, but for a thorough regulatory and historical investigation to trace the origin of the this compound designation and to correctly identify the substance it was intended to represent. This would likely involve direct communication with the European Chemicals Agency (ECHA) and a review of the original registration dossiers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.